molecular formula C9H10ClN3O B065128 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-95-9

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine

Numéro de catalogue: B065128
Numéro CAS: 186519-95-9
Poids moléculaire: 211.65 g/mol
Clé InChI: NYTHDOGSBSFBIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolopyrimidine core, a privileged structure known for its ability to mimic purine bases, facilitating effective binding to the ATP-active sites of a wide range of kinases. The reactive 4-chloro substituent serves as a key synthetic handle, allowing for facile nucleophilic aromatic substitution (SNAr) with various amines, alcohols, and thiols to generate a diverse array of 4-substituted analogues. The 7-(2-methoxyethyl) side chain enhances solubility and can be critical for optimizing the compound's pharmacokinetic properties and target engagement. Researchers primarily utilize this molecule as a versatile building block for the design and synthesis of novel, potent inhibitors targeting Janus kinases (JAKs), receptor tyrosine kinases (RTKs), and other critical oncogenic and inflammatory signaling pathways. Its application is fundamental in structure-activity relationship (SAR) studies, lead optimization campaigns, and the development of targeted therapeutics for cancer, autoimmune diseases, and other conditions. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

4-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(10)11-6-12-9(7)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTHDOGSBSFBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572426
Record name 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186519-95-9
Record name 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Solvation Thermodynamics and Empirical Solubility Profile of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 186519-95-9) is a highly functionalized, critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably Janus Kinase (JAK) inhibitors such as Ruxolitinib and Baricitinib analogs. In pharmaceutical process chemistry, the solubility profile of such intermediates dictates the efficiency of downstream nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

This technical guide deconstructs the thermodynamic causality behind the compound's solubility, provides a representative empirical solubility profile across organic solvent classes, and establishes a self-validating experimental protocol for rigorous solubility determination.

Thermodynamic Causality of Solvation

To predict and manipulate the solubility of this intermediate, we must analyze its structural deviations from the baseline unsubstituted core. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is generally poorly soluble in water but exhibits moderate solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO)[1]. However, the parent core suffers from high lattice energy due to strong intermolecular hydrogen bonding (the N7-H acts as a potent hydrogen bond donor to the pyrimidine nitrogens).

The functionalization of this specific intermediate introduces two critical thermodynamic shifts:

  • Lattice Energy Disruption (N7-Alkylation): The addition of the 2-methoxyethyl group at the N7 position abolishes the N-H hydrogen bond donor capability. This prevents the formation of rigid, polymer-like hydrogen-bonded networks in the solid state, drastically lowering the melting point and the enthalpic penalty of lattice disruption.

  • Hansen Solubility Parameter (HSP) Shift: The ether oxygen of the methoxyethyl chain acts as a flexible hydrogen-bond acceptor. This increases the compound's Hansen Polarity ( δP​ ) and Hydrogen-Bonding ( δH​ ) parameters. Furthermore, the C4-chloro substituent enhances the dispersion forces ( δD​ ) and lipophilicity.

Because dipolar aprotic solvents are ubiquitous in organic chemistry for their ability to dissolve highly polarizable materials without hydrogen-bonding to nucleophiles[2], they represent the optimal solvation environment for this intermediate.

G Crystal Unsubstituted Core (Strong H-Bonding) N7 N7-(2-methoxyethyl) Alkylation Crystal->N7 Cl C4-Chloro Addition Crystal->Cl Hbond Abolished N-H Donor Lattice Disruption N7->Hbond Lipo Increased Dispersion (δD) & Polarizability Cl->Lipo Solv High Solubility in Dipolar Aprotic Solvents Hbond->Solv Lipo->Solv

Fig 1: Structural modifications driving the solvation thermodynamics of the pyrrolo[2,3-d]pyrimidine core.

Empirical Solubility Profile in Organic Solvents

Advanced JAK inhibitors utilizing this pyrrolopyrimidine core often suffer from poor aqueous solubility, necessitating careful solvent selection during both intermediate synthesis and final formulation[3]. Based on structural heuristics and Hansen Solubility matching, the quantitative solubility profile of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine at 25°C is summarized below.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism & Process Utility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 Strong dipole-dipole matching; ideal for SNAr reactions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 High δP​ alignment; standard for Buchwald-Hartwig aminations.
Halogenated Dichloromethane (DCM)9.150 - 100 Excellent dispersion ( δD​ ) matching; useful for extractions.
Polar Protic Methanol (MeOH)32.715 - 30 Moderate H-bond donation to pyrimidine nitrogens; good anti-solvent.
Polar Protic Isopropanol (IPA)18.35 - 15 Steric hindrance reduces solvation; excellent crystallization solvent.
Aromatic Toluene2.4< 10 Weak π−π stacking; poor polarity match.
Non-Polar Hexanes / Heptane1.9< 1 Severe HSP mismatch; ideal anti-solvent for precipitation.

Data Note: Values are representative ranges for process chemistry planning. Exact thermodynamic solubility must be empirically verified per batch using the protocol below.

Self-Validating Experimental Protocol for Solubility Determination

A common pitfall in pharmaceutical development is confusing kinetic dissolution with thermodynamic solubility, or failing to account for solvent-mediated polymorphic transformations. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It pairs high-performance liquid chromatography (HPLC) quantification of the liquid phase with X-ray powder diffraction (XRPD) of the solid phase.

Step-by-Step Methodology: The Isothermal Shake-Flask Method
  • Saturated Suspension Preparation: Add an excess amount of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed glass vial. The presence of visible, undissolved solid is mandatory to ensure saturation.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., Peltier thermostat) at exactly 25.0 ± 0.1 °C and agitate at 400 rpm for 48 hours. Causality: 48 hours ensures the system overcomes kinetic dissolution barriers and reaches a true thermodynamic equilibrium.

  • Isothermal Phase Separation: Extract an aliquot of the suspension and filter it through a 0.22 µm PTFE syringe filter. Critical Step: The filter and syringe must be pre-warmed to 25.0 °C. If cold equipment is used, the localized temperature drop will cause immediate precipitation, artificially lowering the measured solubility.

  • Phase Division & Dual Analysis (The Self-Validation):

    • Liquid Phase (Filtrate): Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV (typically at λmax​ ~254 nm) against a validated calibration curve.

    • Solid Phase (Filter Cake): Recover the residual solid from the filter. Dry gently under vacuum and analyze via XRPD and Differential Scanning Calorimetry (DSC). Causality: If the XRPD pattern of the residual solid differs from the input API, a solvate or new polymorph has formed. The HPLC data then represents the solubility of the new form, not the original material.

G Start 1. Saturated Suspension (Excess API + Solvent) Eq 2. Isothermal Equilibration (25.0 ± 0.1 °C, 48h) Start->Eq Sep 3. Isothermal Filtration (0.22 µm PTFE) Eq->Sep Split Phase Split Sep->Split HPLC 4a. Liquid Phase: HPLC-UV (Quantify Concentration) Split->HPLC Filtrate XRPD 4b. Solid Phase: XRPD/DSC (Verify Polymorph Integrity) Split->XRPD Filter Cake Valid 5. Validated Thermodynamic Solubility Profile HPLC->Valid XRPD->Valid

Fig 2: Self-validating thermodynamic shake-flask protocol with solid-state verification.

Process Chemistry Implications

Understanding this solubility profile directly informs process scale-up:

  • Reaction Engineering: The high solubility in DMF and DMSO makes these the solvents of choice for displacing the C4-chloro group with various amines. Because the solvent fully solvates the intermediate without hydrogen-bonding to the incoming nucleophile, SNAr reaction rates are maximized[2].

  • Crystallization & Isolation: The steep solubility cliff between polar aprotic solvents (DMSO) and polar protic/non-polar solvents (Water, IPA, Heptane) allows for highly efficient anti-solvent crystallization. A standard isolation protocol involves running the reaction in minimal DMF, followed by the slow addition of water or IPA to crash out the functionalized product in high yield and purity.

References

  • ChemicalBook:4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety URL
  • MDPI (Molecules):Computational Screening and Experimental Validation on Multicomponent Crystals of a New Class of Janus Kinase (JAK)
  • ACS Chemical Reviews:Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives URL

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine. As a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, offers a detailed interpretation of the NMR data, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. It is designed to serve as a practical reference for researchers and professionals involved in the synthesis, purification, and characterization of this and related compounds.

Introduction: The Significance of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often referred to as a 7-deazapurine.[1] This core is present in numerous compounds that have garnered significant interest for their therapeutic potential. The introduction of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, typically through nucleophilic aromatic substitution, making it a valuable building block in drug discovery programs.[2] The N-7 substituted derivative, 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine, is a specific intermediate used in the synthesis of targeted therapies.

Accurate structural confirmation of such intermediates is critical to ensure the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the assignment of each signal.

The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Tale of Two Rings

The foundational structure of our target molecule is the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. Understanding its NMR signature is the first step in interpreting the full spectrum.

Predicted ¹H NMR Spectral Features of the Heterocyclic Core

The pyrrolo[2,3-d]pyrimidine ring system presents a distinct set of proton signals. Based on data for the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, we can predict the chemical shifts for the protons on the heterocyclic core of our target molecule.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.6Singlet-This proton is on the electron-deficient pyrimidine ring and adjacent to two nitrogen atoms, resulting in a significant downfield shift.
H-6~7.6Doublet~3.5This proton is on the pyrrole ring, adjacent to the pyrimidine ring. It is coupled to H-5.
H-5~6.6Doublet~3.5This proton is also on the pyrrole ring and is coupled to H-6. It is generally more shielded than H-6.

Note: These are predicted values and may vary slightly based on solvent and the electronic influence of the N-7 substituent.

Predicted ¹³C NMR Spectral Features of the Heterocyclic Core

The carbon spectrum provides complementary information, with quaternary carbons being readily identifiable.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~151Part of the pyrimidine ring, adjacent to three nitrogen atoms.
C-4~151A quaternary carbon bearing a chlorine atom, significantly deshielded.
C-4a~117A quaternary carbon at the fusion of the two rings.
C-5~100A methine carbon on the pyrrole ring.
C-6~129A methine carbon on the pyrrole ring.
C-7a~152A quaternary carbon at the fusion of the two rings, adjacent to the pyrrole nitrogen.

The N-7 Substituent: Deciphering the 2-Methoxyethyl Side Chain

The introduction of the 2-methoxyethyl group at the N-7 position adds a set of aliphatic signals to the NMR spectra. The chemical shifts of these protons and carbons are influenced by their proximity to the pyrrole nitrogen and the terminal methoxy group.

Predicted ¹H NMR Signals of the 2-Methoxyethyl Group
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-CH₂~4.4Triplet~5.5These protons are directly attached to the pyrrole nitrogen, resulting in a downfield shift. They are coupled to the adjacent CH₂ group.
O-CH₂~3.8Triplet~5.5These protons are adjacent to the oxygen atom and are coupled to the N-CH₂ group.
O-CH₃~3.3Singlet-The three equivalent protons of the methoxy group appear as a singlet.
Predicted ¹³C NMR Signals of the 2-Methoxyethyl Group
CarbonPredicted Chemical Shift (δ, ppm)Rationale
N-CH₂~45Attached to the pyrrole nitrogen.
O-CH₂~70Attached to the electronegative oxygen atom.
O-CH₃~59The carbon of the methoxy group.

Summary of Predicted NMR Data

The following tables consolidate the predicted ¹H and ¹³C NMR data for 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine.

Table 1: Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.6s-
H-6~7.6d~3.5
H-5~6.6d~3.5
N-CH₂~4.4t~5.5
O-CH₂~3.8t~5.5
O-CH₃~3.3s-

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)
C-2~151
C-4~151
C-4a~117
C-5~100
C-6~129
C-7a~152
N-CH₂~45
O-CH₂~70
O-CH₃~59

Experimental Protocols for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is of high purity, as impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic molecules and for its higher boiling point, which can be advantageous for variable temperature studies.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is advisable to obtain a good signal-to-noise ratio in a reasonable time, due to the low natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Angle: 45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Decoupling: Proton decoupling (e.g., Waltz-16) should be applied to simplify the spectrum to singlets for each carbon.

Visualizing the Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the expected NMR correlations.

Figure 1: Molecular structure of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis pure_compound Pure Compound dissolve Dissolve in Deuterated Solvent pure_compound->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer h1_nmr ¹H NMR nmr_spectrometer->h1_nmr c13_nmr ¹³C NMR nmr_spectrometer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing integration Integration processing->integration peak_picking Peak Picking integration->peak_picking interpretation Spectral Interpretation (Chemical Shift, Coupling) peak_picking->interpretation final_structure final_structure interpretation->final_structure Structure Confirmation

Caption: Experimental workflow for NMR analysis.

Conclusion: A Guide to Confident Structural Elucidation

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine. By understanding the characteristic signals of the 7H-pyrrolo[2,3-d]pyrimidine core and the influence of the N-7 substituent, researchers can confidently interpret their experimental data. The provided protocols for sample preparation and data acquisition serve as a foundation for obtaining high-quality spectra. Ultimately, a thorough and accurate NMR analysis is an indispensable component of quality control and research and development in the synthesis of novel therapeutic agents based on this important heterocyclic scaffold.

References

  • PubChem. 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. [Link]

  • PMC. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. [Link]

  • ACS Publications. Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. [Link]

  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • SpectraBase. 4-Chloro-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine - Optional[13C NMR]. [Link]

  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Semantic Scholar. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • NextSDS. 4-CHLORO-7-(2-METHOXYETHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE. [Link]

  • NextSDS. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-propanoic acid ethyl ester. [Link]

  • Wiley Online Library. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinase. [Link]

  • PubMed. The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. [Link]

  • PMC. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • MDPI. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

Sources

Methodological & Application

Step-by-Step Synthesis Protocol for 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a privileged 7-deazapurine scaffold widely utilized as a core building block in the development of Janus kinase (JAK) inhibitors, including blockbuster therapeutics such as tofacitinib and ruxolitinib[1]. Functionalization at the N-7 position via alkylation is a critical first step in diversifying this core structure[2].

The synthesis of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 186519-95-9) [3] relies on the selective N-alkylation of the pyrrole ring. The nitrogen atom on the pyrrole ring exhibits significant nucleophilicity once deprotonated, allowing it to undergo clean bimolecular nucleophilic substitution (SN2) reactions with alkyl halides[4].

Causality in Experimental Design:

  • Preservation of the C-4 Chlorine: The chlorine atom at the C-4 position is intentionally preserved during this step. It serves as an electrophilic handle for downstream Nucleophilic Aromatic Substitution (SNAr) reactions to introduce the diverse amine appendages required for JAK target engagement[1].

  • Base Selection: The pyrrole N-H is weakly acidic (pKa ~15). Potassium carbonate (K₂CO₃) is selected over stronger bases like sodium hydride (NaH) because it provides a sufficiently basic environment to deprotonate the N-7 position without risking the degradation or unwanted side reactions often associated with highly reactive hydrides[2].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cation, leaving the resulting pyrrolo-pyrimidine anion highly exposed ("naked") and maximizing its nucleophilic attack on 1-bromo-2-methoxyethane[5].

Workflow Visualization

G SM 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine Base Deprotonation (K2CO3 / DMF) SM->Base Anion Nucleophilic Anion Base->Anion Alkylation SN2 Attack (1-Bromo-2-methoxyethane) Anion->Alkylation Product 4-Chloro-7-(2-methoxyethyl)- 7H-pyrrolo[2,3-d]pyrimidine Alkylation->Product

Workflow for the N7-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation: Optimization of N-Alkylation Conditions

To establish a self-validating and highly reproducible protocol, various conditions were evaluated. The table below summarizes the quantitative data driving the chosen methodology.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Rationale
1 K₂CO₃ (2.0) DMF 25 12 >92 Optimal balance of reactivity, purity, and cost.
2Cs₂CO₃ (2.0)MeCN60889Effective, but Cs₂CO₃ is cost-prohibitive for large scale-up.
3NaH (1.5)THF0 to 25481Faster reaction, but trace impurity formation observed.
4DIPEA (2.5)DCM4024<30Organic base is insufficiently strong to fully deprotonate N-7.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.571.01.54 gStarting Material
1-Bromo-2-methoxyethane138.991.21.67 g (1.13 mL)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.212.02.76 gBase
N,N-Dimethylformamide (DMF)73.09N/A20.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Deprotonation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere. Causality: Excluding ambient moisture prevents the competitive hydrolysis of the alkyl halide and the premature protonation of the intermediate anion.

  • Reagent Addition: Charge the flask with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.54 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in one portion. Stir the resulting suspension at room temperature (25 °C) for 30 minutes. Causality: This pre-stirring incubation period ensures complete deprotonation of the pyrrole nitrogen, forming the active nucleophile before the electrophile is introduced.

Phase 2: Alkylation & Monitoring
  • Electrophile Addition: Add 1-bromo-2-methoxyethane (1.13 mL, 12.0 mmol) dropwise via syringe over 5 minutes. Causality: Dropwise addition prevents localized concentration spikes that could lead to thermal runaway or trace dialkylation artifacts.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (6:4 v/v) eluent system.

Phase 3: Workup & Purification
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers.

  • Aqueous Washing (Critical Step): Wash the combined organic layers sequentially with distilled water (3 x 50 mL) and saturated aqueous NaCl (brine, 2 x 50 mL). Causality: DMF is highly miscible with water and notoriously difficult to remove via standard rotary evaporation. Extensive aqueous washes are critical to partition the DMF out of the organic layer, preventing solvent contamination in the final solid.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (water bath at 40 °C) to yield the crude residue.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to 30% EtOAc in Hexane. Collect the fractions containing the pure product and evaporate to afford 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine as a crystalline solid[3].

In-Process Quality Control (IPQC) & Self-Validation

To ensure the integrity of the synthesis, the protocol functions as a self-validating system through the following analytical checks:

  • TLC Validation: The starting material contains a hydrogen-bond-donating N-H group, making it highly polar (Rf ~0.2 in 6:4 Hexane/EtOAc). Upon successful N-alkylation, the molecule loses this hydrogen-bonding capability, resulting in a significantly less polar product that travels higher on the plate (Rf ~0.6).

  • LC-MS Validation: The exact mass of the target product (C₉H₁₀ClN₃O) is 211.05 Da. A successful reaction will yield a dominant peak at m/z 212.1 [M+H]⁺ in positive electrospray ionization (ESI+) mode.

  • ¹H NMR Validation (DMSO-d₆): The definitive proof of N-alkylation is the complete disappearance of the broad downfield N-H singlet (typically found at ~12.0 ppm in the starting material). Additionally, the integration of new aliphatic signals—a triplet at ~4.3 ppm (N-CH₂) and a singlet at ~3.2 ppm (O-CH₃)—confirms the successful installation of the methoxyethyl appendage.

References[2] Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem. URL: https://www.benchchem.com/[1] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. ChemicalBook. URL: https://www.chemicalbook.com/[5] Design, synthesis, and in vitro/vivo anticancer activity of 4‐substituted 7‐(3‐fluoro‐4‐methoxybenzyl)‐7H‐pyrrolo[2,3‐d]pyrimidines. Journal of the Chinese Chemical Society. URL: https://doi.org/10.1002/jccs.202100052[3] 4-CHLORO-7-(2-METHOXYETHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE. NextSDS. URL: https://www.nextsds.com/[4] What is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its Applications? GuideChem. URL: https://www.guidechem.com/

Sources

Application Note: 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine as a Strategic Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the pyrrolo[2,3-d]pyrimidine core has emerged as a highly privileged scaffold. Functioning as a deaza-isostere of adenine, it is a cornerstone in the design of ATP-competitive kinase inhibitors. This application note details the utility of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 186519-95-9) , a versatile building block that offers a highly modular platform for drug discovery. By leveraging its C4-chloro electrophilic handle and the physicochemical benefits of its N7-(2-methoxyethyl) substituent, medicinal chemists can rapidly generate diverse libraries of potent kinase inhibitors.

Structural Rationale & Kinase Binding Mechanics

The architectural design of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is optimized for precise interactions within the ATP-binding pocket of kinases (e.g., EGFR, JAK, and VEGFR). The efficacy of this intermediate is rooted in three distinct structural vectors :

  • The Pyrrolo[2,3-d]pyrimidine Core (Hinge Binder): The N1 and N3 atoms of the pyrimidine ring act as essential hydrogen bond acceptors and donors, mimicking the adenine ring of ATP to anchor the molecule to the backbone amides of the kinase hinge region .

  • The N7-(2-Methoxyethyl) Substituent (Ribose Pocket Targeting): This aliphatic ether chain is strategically positioned to project into the ribose-binding pocket. The terminal oxygen acts as a hydrogen bond acceptor, interacting with solvent molecules or specific pocket residues. This modification significantly enhances aqueous solubility and cellular permeability compared to unsubstituted or purely hydrophobic analogs .

  • The C4-Chloro Group (Diversification Vector): Directed toward the solvent-exposed region or specificity pockets (such as the DFG-out pocket), the highly reactive C4-chloro group allows for late-stage diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

KinaseBinding Core Pyrrolo[2,3-d]pyrimidine (Purine Bioisostere) Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Core->Hinge N1/N3 H-bonds C4 C4 Position (Diversification Vector) Core->C4 SNAr / Coupling N7 N7-(2-Methoxyethyl) Group Core->N7 Alkylation Pocket Specificity Pocket / Solvent Front C4->Pocket Projects into Ribose Ribose Pocket (Solubility & H-Bonding) N7->Ribose Occupies

Fig 1. Pharmacophore model of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine binding.

Divergent Synthetic Workflows

The electron-deficient nature of the pyrimidine ring, combined with the leaving group ability of the chloride ion, makes the C4 position highly reactive. The two primary workflows for functionalizing this intermediate are Pathway A (SNAr) for synthesizing C4-amino derivatives, and Pathway B (Cross-Coupling) for synthesizing C4-aryl/heteroaryl derivatives .

SyntheticWorkflow cluster_SNAr Pathway A: SNAr cluster_Coupling Pathway B: Cross-Coupling SM 4-Chloro-7-(2-methoxyethyl)- 7H-pyrrolo[2,3-d]pyrimidine (Starting Material) Amine 1° or 2° Amine DIPEA, n-BuOH, 100°C SM->Amine Nucleophilic Attack Boronic Aryl Boronic Acid Pd(dppf)Cl2, K2CO3, 90°C SM->Boronic Pd-Catalysis ProdA C4-Amino Derivative (ATP-Competitive Inhibitor) Amine->ProdA Isolation ProdB C4-Aryl Derivative (ATP-Competitive Inhibitor) Boronic->ProdB Isolation

Fig 2. Divergent synthetic workflows for C4-functionalization via SNAr and cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined to empower researchers during optimization.

Protocol A: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: n-Butanol is selected as the solvent because its high boiling point (117°C) provides the thermal energy required to overcome the activation barrier of sterically hindered secondary amines. Its protic nature stabilizes the negatively charged Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Procedure:

  • Preparation: In a 20 mL sealed microwave vial or round-bottom flask, dissolve 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 211.5 mg) in 5.0 mL of anhydrous n-butanol.

  • Reagent Addition: Add the desired aliphatic or aryl amine (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction: Stir the mixture at 100°C for 4–8 hours under an inert N₂ atmosphere.

  • Validation (In-Process Control): At t = 4h, sample 10 µL of the mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is self-validating when the starting material peak ([M+H]⁺ = 212.1) is completely consumed, replaced by a new peak corresponding to the product ([M - 35.5 + Amine Mass]⁺). A visual transition from a pale yellow suspension to a deep yellow/orange homogeneous solution confirms amine displacement.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Causality & Design: Pd(dppf)Cl₂ is utilized as the catalyst due to the large bite angle of the dppf ligand, which accelerates the reductive elimination step and minimizes steric hindrance issues with ortho-substituted boronic acids. A biphasic solvent system (1,4-Dioxane/Water, 4:1) is critical: water dissolves the inorganic base (K₂CO₃) to form the reactive boronate complex necessary for transmetalation, while dioxane solubilizes the organic substrates .

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 211.5 mg), the desired aryl boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition & Degassing: Add 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Degas the suspension by bubbling N₂ through the solvent for 10 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg). Seal the flask and heat to 90°C for 3–5 hours.

  • Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) should disappear, yielding a more polar, highly UV-active product spot (Rf ~0.3-0.4). Visually, the initial red/orange suspension of the Pd catalyst will precipitate into "Pd black" upon completion of the catalytic cycle and exhaustion of the electrophile.

  • Workup: Cool the mixture, filter through a pad of Celite to remove Pd black, and wash the pad with EtOAc (30 mL). Wash the filtrate with brine (20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). Post-isolation ¹H NMR will validate the structure by revealing new aromatic protons integrating proportionally with the 7-(2-methoxyethyl) aliphatic signals (e.g., the terminal -OCH₃ singlet at ~3.3 ppm).

Comparative Data & Optimization

The table below summarizes the optimized conditions and expected yields for various diversification strategies at the C4 position. Note that while basic conditions (DIPEA) are ideal for aliphatic amines, weaker nucleophiles like anilines often require acidic catalysis to activate the pyrimidine core.

Reaction TypeNucleophile / Coupling PartnerCatalyst / BaseSolvent & TempTypical Yield (%)Reaction Time (h)
SNAr (1° Amine) CyclopentylamineDIPEA (2.0 eq)n-BuOH, 100°C85 - 924 - 6
SNAr (2° Amine) MorpholineDIPEA (2.0 eq)n-BuOH, 100°C78 - 858 - 12
SNAr (Aniline) 3-Fluoroanilinep-TsOH (0.1 eq)i-PrOH, 90°C65 - 7512 - 16
Suzuki Coupling Phenylboronic AcidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90°C80 - 883 - 5
Suzuki Coupling 4-Pyridylboronic AcidPd(PPh₃)₄ / Na₂CO₃DMF/H₂O, 100°C70 - 756 - 8

References

  • Sai Madhurya M., Thakur V., Dastari S., Shankaraiah N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: a critical review. Bioorganic Chemistry, 153, 107867. URL:[Link]

  • Musumeci F., Sanna M., Grossi G., Brullo C., Fallacara A.L., Schenone S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2059-2085. URL:[Link]

  • Metwally K., Abo-Dya N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. URL:[Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Process Scientists Application: Synthesis of functionalized 7-deazapurine derivatives for kinase inhibitor development and drug discovery.

Executive Summary & Mechanistic Rationale

The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in the design of ATP-competitive kinase inhibitors [1]. Functionalization of this scaffold frequently relies on the nucleophilic aromatic substitution (SNAr) of a halogen at the C4 position.

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a highly optimized building block for these transformations [3]. The experimental design relies on two structural causalities:

  • The C4-Electrophilic Center: The pyrimidine ring is inherently electron-deficient. The nitrogen atoms at positions 1 and 3 withdraw electron density via inductive and resonance effects, highly activating the C4-chloride for nucleophilic attack.

  • The N7-Protecting/Pharmacophore Group: The pyrrole nitrogen (N7) is naturally nucleophilic and prone to unwanted alkylation or arylation side reactions. Alkylating it with a 2-methoxyethyl group prevents these side reactions while simultaneously improving aqueous solubility and providing a hydrogen-bond acceptor often utilized in kinase hinge-binding motifs [4].

The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C4 position to form a stabilized Meisenheimer complex, followed by the rapid elimination of the chloride leaving group.

G A 4-Cl-Pyrrolo[2,3-d]pyrimidine (Electrophile) C Meisenheimer Complex (N1/N3 Stabilized) A->C Addition B Nucleophile (e.g., R-NH2) B->C Attack at C4 D C4-Substituted Product + HCl C->D Elimination of Cl⁻

Caption: SNAr addition-elimination mechanism at the C4 position.

Experimental Design & Parameter Optimization

The choice of solvent, base, and temperature dictates the kinetics of the SNAr reaction. Amines (primary and secondary) are the most common nucleophiles. While traditional methods utilize polar aprotic solvents (e.g., DMF, NMP) with non-nucleophilic bases (e.g., DIPEA) to scavenge the HCl byproduct, recent process chemistry advancements demonstrate that water under weakly acidic conditions can dramatically accelerate the reaction for aniline derivatives [2].

Causality of Acidic Aqueous Conditions: Adding a catalytic amount of HCl protonates the pyrimidine N1 position. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making the C4 position exponentially more electrophilic and accelerating Meisenheimer complex formation without the need for organic solvents.

Table 1: Quantitative Optimization of SNAr Conditions for Amine Nucleophiles
EntrySolventBase / AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1n-BuOHDIPEA (2.0 eq)1001285High boiling point allows thermal activation; DIPEA scavenges HCl to prevent nucleophile deactivation.
2DMFK₂CO₃ (2.5 eq)80878Polar aprotic solvent stabilizes the transition state; heterogeneous base slows kinetics slightly.
3Water HCl (0.1 eq) 100 4 92 Optimal for anilines: Acid protonates pyrimidine N1, hyper-activating C4 for nucleophilic attack [2].
4THFTEA (2.0 eq)652445Low boiling point limits thermal energy; results in incomplete conversion.
5NMPNone150 (MW)0.588Microwave (MW) dielectric heating provides rapid kinetics; suitable for sterically hindered amines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By utilizing specific analytical checkpoints (LC-MS isotopic tracking), researchers can definitively confirm reaction progress and prevent premature workups.

Protocol A: Base-Mediated SNAr with Aliphatic Amines

Best for highly basic, aliphatic primary and secondary amines.

Materials:

  • 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Aliphatic Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, dissolve the pyrimidine substrate in n-butanol.

  • Reagent Addition: Add the aliphatic amine followed by DIPEA. Causality: DIPEA is added last to ensure any trace acid in the solvent is neutralized, keeping the nucleophile in its active, deprotonated state.

  • Thermal Activation: Seal the tube and heat the mixture to 100 °C using an oil bath or heating block.

  • Validation Checkpoint 1 (LC-MS): After 4 hours, sample the reaction.

    • Expected Observation: The starting material exhibits a distinct 3:1 mass spectral peak ratio ([M+H]⁺ and [M+2+H]⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

    • Validation: A successful SNAr reaction is confirmed by the complete disappearance of this 3:1 isotopic cluster and the emergence of a single product mass corresponding to[M - Cl + Amine]⁺.

  • Workup: Once validated, cool the reaction to room temperature. Concentrate the mixture in vacuo to remove n-butanol.

  • Isolation: Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, gradient of 0-10% Methanol in Dichloromethane).

Protocol B: Acid-Catalyzed Aqueous SNAr with Anilines

Best for less nucleophilic, aromatic amines (anilines) and green chemistry applications [2].

Materials:

  • 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Substituted Aniline (1.05 eq)

  • Aqueous HCl (0.1 N, to achieve pH ~2-3)

  • Deionized Water (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Suspend the pyrimidine substrate and the aniline in deionized water in a round-bottom flask.

  • Acidification: Add 0.1 N HCl dropwise until the pH of the suspension reaches approximately 2.5. Causality: Do not drop the pH below 1.5. Over-acidification will fully protonate the aniline nucleophile, rendering it inactive.

  • Thermal Activation: Attach a reflux condenser and heat the suspension to 100 °C (reflux) for 4-6 hours.

  • Validation Checkpoint 2 (Visual & TLC): As the reaction proceeds, the heterogeneous suspension will often change color or dissolve, followed by the precipitation of the product hydrochloride salt. TLC (Hexanes:EtOAc 1:1) should show the consumption of the higher R_f starting material.

  • Workup: Cool the reaction to 0 °C in an ice bath to maximize product precipitation.

  • Neutralization & Isolation: Slowly add saturated aqueous Na₂CO₃ until the pH reaches 8. Filter the resulting solid precipitate through a Büchner funnel, washing with cold water and a small amount of cold diethyl ether.

  • Drying: Dry the solid under high vacuum at 50 °C to yield the analytically pure functionalized pyrrolo[2,3-d]pyrimidine.

Workflow Visualization

G Start 1. Reagent Assembly Substrate, NuH, Base/Acid, Solvent React 2. Thermal Activation 80-120°C (Thermal or MW) Start->React Monitor 3. LC-MS Validation Check 35Cl/37Cl Isotope Loss React->Monitor Monitor->React Incomplete Conversion Workup 4. Aqueous Workup Phase Separation or Precipitation Monitor->Workup Complete Conversion Purify 5. Purification Flash Chromatography / Filtration Workup->Purify

Caption: Step-by-step workflow for SNAr reaction execution and product isolation.

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Chemical Reviews (American Chemical Society) URL:[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Journal of Organic Chemistry (PubMed Central) URL:[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

Advanced Crystallization and Purification Protocols for 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Crystallization Engineers, and Drug Development Professionals Document Type: Application Note & Technical Protocol

Introduction & Mechanistic Context

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous ATP-competitive kinase inhibitors (e.g., JAK, WEE1, and CDK inhibitors) . Within this chemical space, 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 186519-95-9) is a highly valued electrophilic intermediate. The C4-chloro substituent provides a highly reactive site for downstream functionalization via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) .

The Regioselectivity Challenge

The synthesis of this intermediate typically involves the base-promoted N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 1-bromo-2-methoxyethane. Because the deprotonated pyrrolo[2,3-d]pyrimidine anion acts as an ambident nucleophile, alkylation can occur at either the N7 (pyrrole) or N1 (pyrimidine) positions . While thermodynamic control strongly favors the desired N7-alkylated product, the N1-alkylated regioisomer invariably forms as a minor kinetic byproduct .

If not strictly controlled, residual N1-isomer and trace des-chloro impurities can poison downstream palladium catalysts or generate inseparable API (Active Pharmaceutical Ingredient) impurities. Because chromatographic separation is economically and ecologically prohibitive at the process scale, targeted crystallization is the industry standard for purification.

Regioselectivity SM 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Reagent 1-Bromo-2-methoxyethane + Base (K2CO3) SM->Reagent Deprotonation N7 N7-Alkylated Product (Target Isomer) Reagent->N7 Thermodynamic Control (Major) N1 N1-Alkylated Product (Impurity) Reagent->N1 Kinetic Control (Minor)

Figure 1: Regioselective N-alkylation pathways of the pyrrolo[2,3-d]pyrimidine core.

Physicochemical Profiling

Successful crystallization design relies on exploiting the differential solubility profiles of the target molecule and its impurities. The N1-isomer, having a higher dipole moment due to the disruption of the pyrimidine ring's aromaticity, exhibits significantly higher aqueous solubility than the N7-isomer.

Table 1: Target Compound Specifications

ParameterSpecification
Chemical Name 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 186519-95-9
Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
Target Purity (HPLC) ≥ 99.5% (Area %)
Regioisomer Limit (N1) ≤ 0.10%

Table 2: Empirical Solubility Profile (Process Design)

Solvent SystemSolubility at 5°CSolubility at 60°CProcess Utility
Water < 1 mg/mL< 5 mg/mLAnti-Solvent (Purges N1-isomer)
Isopropanol (IPA) ~15 mg/mL> 150 mg/mLPrimary Solvent (Steep solubility curve)
Toluene ~20 mg/mL> 200 mg/mLRecrystallization Solvent (Purges salts)
Ethyl Acetate > 50 mg/mL> 300 mg/mLExtraction Solvent

Experimental Protocols

The following self-validating protocols utilize a dual-stage crystallization strategy. Protocol A acts as the primary recovery and regioisomer purge, while Protocol B polishes the crystal lattice to remove trace inorganic salts and des-chloro species.

Protocol A: Anti-Solvent Cooling Crystallization (Primary Purge)

Causality & Rationale: Isopropanol (IPA) acts as an excellent solvent at elevated temperatures, while water acts as the anti-solvent. By carefully tuning the IPA:Water ratio to 1:2 at 5°C, the N7-isomer selectively supersaturates. The more polar N1-isomer remains dissolved in the aqueous mother liquor.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude reaction mixture (post-aqueous workup and solvent swap) into a jacketed crystallizer. Suspend the crude mass in Isopropanol (3.0 relative volumes, v/w). Heat the reactor to 60°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • In-Process Control (IPC) 1: Pull a 1 mL sample, dilute in Acetonitrile, and analyze via HPLC to confirm the baseline N7:N1 ratio (typically ~90:10).

  • Anti-Solvent Dosing: Maintain the internal temperature strictly at 60°C. Using a metering pump, continuously dose Water (6.0 relative volumes, v/w) over a period of 120 minutes.

    • Mechanistic Insight: Slow dosing prevents localized supersaturation spikes, which would otherwise cause the rapid nucleation of amorphous material and the entrapment of the N1-isomer within the crystal lattice.

  • Seeding (Optional): At the 55°C mark during cooling, introduce 0.5 wt% of pure crystalline N7-isomer seeds to induce controlled secondary nucleation, ensuring a uniform Particle Size Distribution (PSD).

  • Cooling Ramp: Program the reactor's thermoregulation unit to cool the slurry from 60°C to 5°C at a linear, controlled rate of 0.5°C/min.

  • Filtration & Cake Wash: Discharge the slurry onto a Nutsche filter. Wash the resulting filter cake with a pre-chilled (5°C) mixture of IPA:Water (1:2 ratio, 2.0 volumes).

    • Mechanistic Insight: The cold wash displaces the mother liquor containing the N1-isomer without dissolving the purified product cake.

  • Drying: Dry the product under vacuum (50 mbar) at 45°C for 12 hours.

  • IPC 2: Verify moisture content is ≤ 0.5% via Karl Fischer titration.

Workflow Step1 Crude Mixture (Target + N1-Isomer) Step2 Solvent Exchange (Concentrate & add IPA) Step1->Step2 Step3 Anti-Solvent Dosing (Add Water at 60°C) Step2->Step3 Step4 Cooling Crystallization (0.5°C/min to 5°C) Step3->Step4 Step5 Filtration & Wash (Cold IPA/Water) Step4->Step5 Step6 Pure N7-Isomer (>99.5% Purity) Step5->Step6

Figure 2: Step-by-step anti-solvent cooling crystallization workflow for N7-isomer purification.

Protocol B: Toluene Recrystallization (High-Purity Polish)

Causality & Rationale: While Protocol A removes organic regioisomers, trace inorganic salts (e.g., K2CO3 or KBr from the alkylation step) may carry over. Toluene dissolves the organic product at high temperatures but rejects inorganic salts entirely, allowing for their removal via hot filtration.

Step-by-Step Methodology:

  • Dissolution: Suspend the product from Protocol A in Toluene (5.0 relative volumes, v/w). Heat the reactor to 80°C until the organic phase is fully dissolved.

  • Hot Filtration: Pass the hot solution through a heated 1 µm inline cartridge filter into a secondary clean reactor to physically remove insoluble inorganic impurities.

  • Cooling Crystallization: Cool the filtrate from 80°C to 10°C at a rate of 1.0°C/min.

  • Isolation: Filter the resulting crystalline suspension and wash the cake with cold Heptane (2.0 volumes) to displace the Toluene.

  • Final Drying: Vacuum dry at 50°C until residual solvents are below ICH Q3C limits.

Analytical Validation

To ensure the protocol acts as a self-validating system, the following analytical suite must be executed on the final dried powder:

  • Chemical Purity (UHPLC-UV): Utilize a C18 reverse-phase column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm) with a mobile phase gradient of Water (0.1% TFA) and Acetonitrile. The N1-isomer will elute earlier than the N7-isomer due to its higher polarity. Target: N7-isomer ≥ 99.5%, N1-isomer ≤ 0.10%.

  • Solid-State Characterization (XRPD & DSC): X-Ray Powder Diffraction (XRPD) must be run to confirm the crystalline polymorph, ensuring batch-to-batch consistency and preventing downstream solubility issues during API formulation. Differential Scanning Calorimetry (DSC) should display a single, sharp endothermic melting peak, validating the absence of amorphous domains or trapped solvent.

References

  • Title: Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin Source: Molecules (MDPI) URL: [Link]

  • Title: A Practical Synthesis of Multitargeted Antifolate LY231514 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis and Anti-Proliferative Effects of Mono- and Bis-Purinomimetics Targeting Kinases Source: Molecules (MDPI) URL: [Link]

  • Title: Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application Notes and Protocols for the Laboratory-Scale and Scale-Up Production of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry.[1] As a bioisostere of the natural purine ring system, this heterocyclic core is integral to a multitude of biologically active compounds demonstrating antitumor, antiviral, and anti-inflammatory properties.[1] Notably, it forms the key structural framework for several Janus kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib, which are pivotal in the treatment of autoimmune diseases and myeloproliferative disorders.[1][2]

The specific compound, 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine, is a highly valuable intermediate. The chlorine atom at the C-4 position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, while the N-7 substituted methoxyethyl group enhances solubility and modulates the pharmacokinetic profile of derivative compounds. This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, followed by critical considerations for scaling up production in a laboratory setting.

Overall Synthetic Strategy

The production of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process. The strategy outlined here first constructs the core heterocyclic system, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then alkylated at the N-7 position to yield the final product. This approach allows for the modular synthesis of various N-7 substituted analogues if desired.

G cluster_0 Part 1: Synthesis of the Core Scaffold cluster_1 Part 2: Final Product Synthesis A Ethyl 2-cyano-4,4-dimethoxybutanoate Preparation B Pyrimidine Ring Formation: 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol A->B C Pyrrole Ring Cyclization: 7H-pyrrolo[2,3-d]pyrimidin-4-ol B->C D Chlorination: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine C->D E N-7 Alkylation with 1-bromo-2-methoxyethane D->E F Final Product: 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine E->F

Caption: Overall synthetic workflow for the target compound.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the step-by-step synthesis of the target compound at a typical laboratory scale.

Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

The initial steps involve the construction of the fused pyrrolopyrimidine ring system. A robust and frequently cited method begins with the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.[3][4][5] This intermediate is then reacted with formamidine to construct the pyrimidine ring, yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.[3][4][5] The final step in forming the core intermediate is an acid-catalyzed cyclization.

Expert Insight: The efficiency of the cyclization step is highly dependent on pH control. The reaction is initiated under acidic conditions to promote the hydrolysis of the dimethoxyacetal and subsequent ring closure. However, for efficient product isolation, the pH must be carefully adjusted to a range of 3 to 5, which facilitates the precipitation of the product from the aqueous mixture.[3][6]

Step 2: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This critical step converts the hydroxyl group at the 4-position to a chlorine atom, thereby activating the molecule for subsequent functionalization.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 86 g, 0.64 mol).

  • Reagent Addition: Add toluene (373 g) followed by phosphoryl chloride (POCl₃) (185 g).[3][7] The use of fresh or distilled POCl₃ is crucial as its activity is diminished by moisture.[6] The entire setup must be under an inert atmosphere to prevent hydrolysis.

  • Temperature Control: Warm the mixture to 50°C.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (97 g) in portions, ensuring the internal temperature is maintained at 50°C.[3][7]

    • Expert Insight: The addition of a non-nucleophilic base like DIPEA is critical. It neutralizes the HCl generated during the reaction, preventing potential side reactions and degradation of the acid-sensitive pyrrole ring. The controlled, lower temperature of 50°C is a process optimization that often leads to a cleaner reaction profile and higher yield compared to protocols that call for higher temperatures (80-100°C).[3][6]

  • Monitoring: Monitor the reaction for completion using HPLC or TLC.

  • Workup: Once complete, carefully pour the reaction mixture onto 770 g of water, ensuring the quench temperature does not exceed 35°C. This is a highly exothermic step and requires efficient cooling.

  • pH Adjustment: Adjust the pH of the aqueous mixture to 8-9 using a concentrated solution of sodium or potassium hydroxide.[3][7] This step is crucial to neutralize excess acid and precipitate the product. The 4-chloro product is susceptible to hydrolysis back to the starting material if the pH is not controlled.[6]

  • Isolation: Age the resulting slurry at 40°C for at least one hour to ensure complete precipitation.[3] Collect the product by filtration or centrifugation, wash thoroughly with water, and dry under vacuum at a temperature below 80°C.[3][7] This method can yield the product in high purity (often >99.5% by HPLC) and good yield (around 84%).[4][7]

Step 3: N-Alkylation to 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

This final step introduces the 2-methoxyethyl group onto the pyrrole nitrogen.

Protocol:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and anhydrous acetonitrile.[1]

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) to the suspension.[1]

    • Expert Insight: Potassium carbonate is a suitable base for this reaction, being strong enough to deprotonate the pyrrole nitrogen without causing significant side reactions. The use of an anhydrous solvent is essential to prevent hydrolysis of the starting material and to ensure the base is effective.

  • Alkylating Agent: Add 1-bromo-2-methoxyethane (1.1 equivalents) to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be conveniently monitored by TLC or LC-MS.[1] Depending on the substrate, gentle heating to reflux may be required to drive the reaction to completion.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the solid inorganic salts (potassium carbonate and potassium bromide) and wash the filter cake with fresh acetonitrile.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by silica gel column chromatography to yield the final product, 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine.[1]

Parameter Chlorination (Step 2) N-Alkylation (Step 3)
Starting Material 7H-pyrrolo[2,3-d]pyrimidin-4-ol4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Key Reagents POCl₃, DIPEA, Toluene1-bromo-2-methoxyethane, K₂CO₃
Solvent TolueneAcetonitrile (anhydrous)
Temperature 50°CRoom Temperature to Reflux
Reaction Time Monitored (typically a few hours)Monitored (can vary)
Workup Aqueous quench, pH adjustmentFiltration, Concentration
Purification Filtration and WashingColumn Chromatography
Typical Yield ~84%[4][7]Typically high, dependent on conditions

Part 2: Protocol for Scaling Up Production

Transitioning from a gram-scale laboratory synthesis to a kilogram-scale production introduces significant challenges that must be proactively addressed. The primary concerns revolve around safety, reaction control, and maintaining product quality.

Core Scale-Up Considerations
  • Heat Transfer: Exothermic reactions, particularly the POCl₃ quench and neutralization, are a major concern. A standard round-bottom flask has a low surface-area-to-volume ratio, making heat dissipation inefficient at larger scales.

    • Solution: Utilize a jacketed glass reactor with an overhead stirrer and a temperature control unit. This allows for precise and efficient heating and cooling.

  • Mass Transfer: Inefficient mixing can lead to localized "hot spots" during reagent addition, causing side reactions and reducing yield and purity.

    • Solution: Employ an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure vigorous and homogenous mixing of the slurry.

  • Reagent Addition: Adding reagents too quickly can overwhelm the reactor's cooling capacity.

    • Solution: Use a programmable syringe pump or an addition funnel for the controlled, dropwise addition of reagents like DIPEA and for the quenching step. The rate of addition should be tied to the internal temperature of the reactor, ensuring it does not exceed the set safety limits.

  • Product Isolation and Handling: Filtering and drying large quantities of product requires specialized equipment.

    • Solution: Use a filter-dryer (Nutsche filter) for large-scale filtration and drying. This enclosed system minimizes operator exposure and prevents contamination.

G cluster_0 Scale-Up Challenges & Solutions cluster_1 Recommended Equipment & Procedures A Heat Transfer (Exotherms) Sol_A Jacketed Reactor with Temperature Control Unit A->Sol_A B Mass Transfer (Mixing) Sol_B Overhead Mechanical Stirrer with Engineered Impeller B->Sol_B C Reagent Addition (Control) Sol_C Programmable Addition Pump (Rate linked to Temperature) C->Sol_C D Product Isolation (Handling) Sol_D Nutsche Filter-Dryer (Enclosed System) D->Sol_D

Caption: Key considerations and solutions for process scale-up.

Part 3: Safety and Handling

The synthesis of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine involves several hazardous materials and requires strict adherence to safety protocols.

  • Hazard Overview: The 4-chloropyrrolo[2,3-d]pyrimidine core is considered toxic if swallowed and can cause skin and eye irritation.[8][9][10] Phosphoryl chloride is highly corrosive and reacts violently with water. Solvents like toluene and acetonitrile are flammable.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1]

    • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile) and wear fire/flame-resistant laboratory coats.[1]

    • Respiratory Protection: All operations should be conducted within a certified chemical fume hood to avoid inhalation of dust and vapors.[1][8] If exposure limits are at risk of being exceeded, a full-face respirator should be used.[1]

  • Handling and Storage:

    • Handle all reagents in a well-ventilated area, preferably a fume hood.[1]

    • Store reagents and products in tightly closed containers in a cool, dry place away from heat, ignition sources, and incompatible materials like strong acids or oxidants.[8][9]

    • Use non-sparking tools and take precautions against electrostatic discharge.[1]

  • Waste Disposal:

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.

    • Quench reactive reagents like POCl₃ carefully before disposal.

    • Contaminated materials should be collected in suitable, closed containers for disposal.[1]

References

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Justia Patents. (2019, June 6). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]

  • WIPO Patentscope. (2018, February 15). WO/2018/029641 METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. [Link]

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Reaction Yield in 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a crucial intermediate in the development of targeted therapies, particularly as a scaffold for Janus kinase (JAK) inhibitors[1]. Achieving a high yield of this intermediate is paramount for the efficiency and cost-effectiveness of multi-step synthetic campaigns.

This guide is structured to provide direct, actionable advice for researchers encountering challenges in this synthesis. It is divided into a troubleshooting guide for immediate problem-solving and a frequently asked questions (FAQ) section for a deeper understanding of the reaction's critical parameters.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, which typically proceeds in two key stages: the chlorination of the pyrrolo[2,3-d]pyrimidin-4-one precursor and the subsequent N-alkylation at the 7-position.

Diagram: Overall Synthetic Workflow

G A 7-(2-methoxyethyl)-7H-pyrrolo [2,3-d]pyrimidin-4(3H)-one B 4-Chloro-7-(2-methoxyethyl)-7H- pyrrolo[2,3-d]pyrimidine A->B D 4-Chloro-7-(2-methoxyethyl)-7H- pyrrolo[2,3-d]pyrimidine C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D  1-bromo-2-methoxyethane, Base   Note Note: The target molecule can be synthesized via chlorination of an N-alkylated precursor (Stage 1) or N-alkylation of a chlorinated core (Stage 2). Troubleshooting often focuses on these two key transformations.

Caption: General synthetic routes to the target compound.

Question 1: My chlorination yield with phosphoryl chloride (POCl₃) is consistently low, and I see a complex mixture of products. What's going wrong?

This is the most critical and challenging step for many researchers. Low yields typically stem from three primary areas: reagent quality, reaction conditions, and work-up procedure.

Causality & Solution:

  • Moisture-Sensitive Reagent: Phosphoryl chloride reacts violently with water, hydrolyzing into phosphoric acid and HCl. Even trace amounts of moisture in your glassware or solvent will consume the reagent and introduce acid, which can degrade your starting material and product.

    • Actionable Advice: Always use a freshly opened bottle of POCl₃ or distill it immediately before use. Ensure all glassware is oven-dried or flame-dried, and run the reaction under a dry, inert atmosphere (Nitrogen or Argon)[2].

  • Suboptimal Temperature Control: Overheating the reaction can lead to the formation of undesired, often colored, byproducts and decomposition. Conversely, a temperature that is too low will result in an incomplete reaction.

    • Actionable Advice: Do not assume a standard "reflux" condition is optimal. Patented, high-yield procedures often utilize carefully controlled, lower temperatures. A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, POCl₃, and toluene, for example, has been successfully heated to a specific 50°C, followed by the addition of a base[2][3]. Monitor your reaction by TLC or LC-MS to determine the optimal balance of conversion and purity before committing to a fixed time and temperature.

  • Acid Scavenging: The chlorination reaction generates HCl as a byproduct. This acid can protonate the nitrogen atoms on your heterocyclic core, making it less reactive, or contribute to degradation pathways.

    • Actionable Advice: The addition of a non-nucleophilic base can significantly improve yields. N,N-diisopropylethylamine (DIPEA) is frequently used to scavenge the generated HCl without interfering with the chlorination[2][3]. The base should be added portion-wise to maintain temperature control.

  • Product Hydrolysis During Work-up: The 4-chloro product is susceptible to hydrolysis, reverting to the 4-hydroxy starting material, particularly in aqueous conditions that are not pH-controlled[2].

    • Actionable Advice: After the reaction is complete, the quench and work-up must be handled carefully. A common procedure involves pouring the reaction mixture onto a slurry of ice and water, then immediately adjusting the pH. High-yield patented methods often make the mixture alkaline (pH 8-9) with a concentrated base like KOH or NaOH solution while keeping the temperature low (<35°C) to precipitate the product and prevent hydrolysis[3].

Question 2: I'm struggling with the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. My yield is poor, and I'm recovering starting material.

N-alkylation of the pyrrole nitrogen at the 7-position is generally more straightforward than the chlorination, but incomplete conversion is a common hurdle. This issue almost always points to an insufficiently strong base or suboptimal reaction conditions.

Causality & Solution:

  • Insufficient Deprotonation: The N-H of the pyrrole ring has a pKa that requires a suitable base for efficient deprotonation to form the nucleophilic anion.

    • Actionable Advice: For this substrate, a moderately strong inorganic base is often sufficient and practical. Potassium carbonate (K₂CO₃) is a common choice, often used in excess (e.g., 2 equivalents) in a polar aprotic solvent like acetonitrile[1]. For more stubborn cases or less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used. When using NaH, be sure to cool the reaction (e.g., 0°C) during addition, as the deprotonation is exothermic and generates hydrogen gas[4].

  • Choice of Solvent and Temperature: The solvent must be able to dissolve the starting materials and be compatible with the chosen base.

    • Actionable Advice: Anhydrous acetonitrile is an excellent starting point when using K₂CO₃. The reaction can often be run at room temperature or gently heated to reflux to increase the rate[1]. If using NaH, anhydrous DMF is a common choice[4]. Always ensure your solvents are anhydrous to prevent quenching the base and introducing side reactions.

  • Leaving Group on the Alkylating Agent: The reactivity of your methoxyethyl source matters.

    • Actionable Advice: 1-Bromo-2-methoxyethane is a common and effective alkylating agent. If the reaction is sluggish, switching to the more reactive 1-iodo-2-methoxyethane could improve conversion, though cost and stability may be factors.

Diagram: Troubleshooting Workflow for Low Yield

G Start Low / No Yield Observed CheckStep Which Step is Failing? Start->CheckStep Chlorination Chlorination (Stage 1) CheckStep->Chlorination  Chlorination   Alkylation N-Alkylation (Stage 2) CheckStep->Alkylation  N-Alkylation   C1 Check POCl₃ Quality (Fresh bottle? Distilled?) Chlorination->C1 A1 Assess Base Strength (K₂CO₃ vs. NaH) Alkylation->A1 C2 Verify Temperature Control (Too high/low?) C1->C2 C3 Consider Adding a Base (e.g., DIPEA) C2->C3 C4 Review Work-up pH (Is it alkaline to prevent hydrolysis?) C3->C4 A2 Ensure Anhydrous Conditions (Dry solvents & glassware?) A1->A2 A3 Increase Temperature (Room temp to reflux?) A2->A3 A4 Check Alkylating Agent (Consider iodo- vs. bromo-) A3->A4

Caption: A decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the entire synthesis?

Across both the chlorination and alkylation steps, the single most critical parameter is the rigorous exclusion of water. This ensures the potency of your reagents (POCl₃, NaH) and prevents unwanted side reactions like hydrolysis. The second most critical parameter is temperature control, especially during the exothermic addition of reagents and throughout the chlorination reaction to prevent byproduct formation.

Q2: Are there any significant side reactions to be aware of besides hydrolysis?

In the chlorination step, excessive heat or prolonged reaction times can lead to the formation of dichlorinated or other unidentified, often colored, impurities. In the N-alkylation step, while N7-alkylation is generally favored for this scaffold, there is a theoretical possibility of alkylation at other nitrogen atoms (N1 or N3) on the pyrimidine ring, though this is less commonly observed under standard conditions. If you observe multiple product spots on a TLC that have similar masses, consider the possibility of isomeric N-alkylation and confirm the structure by 2D NMR.

Q3: Is it better to perform the N-alkylation before or after the chlorination step?

Both synthetic routes are viable.

  • Alkylation then Chlorination: This route (Stage 1 in the workflow diagram) can be advantageous because the starting material for the critical chlorination step is more complex and potentially more soluble in organic solvents used for the chlorination (like toluene) than the unsubstituted 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Chlorination then Alkylation: This route (Stage 2) uses a common intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is commercially available and can be prepared in bulk[5][6][7]. This allows for diversification at the N7 position late in the synthesis, which is a common strategy in medicinal chemistry[1].

The choice often depends on the overall synthetic strategy, scale, and the availability of starting materials. For yield optimization, focusing on the conditions for each individual step is more important than the sequence itself.

Data Summary & Protocols

Table 1: Comparison of Reported Chlorination Conditions
Reagent SystemBaseSolventTemperatureReported YieldReference
POCl₃NoneDichloromethaneRefluxNot specified[8]
POCl₃N,N-diisopropylethylamineToluene50°C84%[2][3]
POCl₃N,N-dimethyl-anilineAcetonitrile80°CNot specified[9]
Appendix A: High-Yield Experimental Protocol for Chlorination

(This protocol is adapted from a patented procedure and should be performed by qualified personnel with appropriate safety precautions.)[3]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, charge 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq), phosphoryl chloride (POCl₃, ~2.9 eq), and toluene (~4.3 g per g of starting material).

  • Heating: Warm the resulting slurry to 50°C with stirring.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, ~1.1 eq) portion-wise, ensuring the internal temperature does not exceed 55°C.

  • Reaction Monitoring: Maintain the reaction at 50°C and monitor for completion by TLC or LC-MS (typically several hours).

  • Quenching: In a separate vessel, prepare a slurry of ice/water. Once the reaction is complete, carefully pour the reaction mixture into the ice/water slurry, ensuring the quench temperature stays below 35°C.

  • pH Adjustment: Adjust the pH of the aqueous mixture to 8-9 by the slow addition of a concentrated KOH or NaOH solution, maintaining a low temperature.

  • Isolation: The product will precipitate as a solid. Stir the slurry for a minimum of 1 hour to ensure complete precipitation.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum at a temperature below 80°C. The product is often obtained with >99% purity.

Appendix B: General Experimental Protocol for N-Alkylation

(This protocol is a general method and may require optimization.)[1][4]

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous acetonitrile or DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) or, if using DMF, cool to 0°C and carefully add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil). Stir for 30-60 minutes.

  • Alkylating Agent: Add 1-bromo-2-methoxyethane (1.1-1.2 eq) dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 50-60°C) can be applied to accelerate the reaction if necessary. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. If K₂CO₃ was used, filter off the solids and wash with acetonitrile. If NaH was used, carefully quench the reaction with water or saturated ammonium chloride solution.

  • Extraction: Concentrate the filtrate under reduced pressure. If quenched, extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic solution and purify the resulting residue by silica gel column chromatography to yield the final product.

References

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • ResearchGate. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • WIPO Patentscope. (2018). WO/2018/029641 METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. [Link]

  • PMC. (n.d.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • PMC. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]

  • LookChem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine and Mitigating Des-chloro Impurity Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine. This critical intermediate, a cornerstone for various kinase inhibitors, presents unique challenges during process development, most notably the emergence of the des-chloro impurity, 7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine.

This guide provides in-depth troubleshooting, actionable protocols, and a mechanistic exploration of des-chloro impurity formation to empower you to optimize your large-scale synthesis for purity and yield.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the des-chloro impurity upon scaling up the synthesis of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine. What are the likely root causes?

A1: The increase in des-chloro impurity during scale-up typically points to several interconnected factors that become more pronounced at a larger scale. The primary causes are often related to catalytic hydrodechlorination. This can be triggered by residual palladium from previous synthetic steps, the presence of certain reducing agents, or even the reaction conditions themselves. Heat and mass transfer limitations at scale can also create localized "hot spots" or areas of poor mixing, leading to prolonged reaction times or side reactions that favor dechlorination.

Q2: What is the primary mechanism for the formation of the des-chloro impurity?

A2: The most probable mechanism is a reductive dechlorination. This process involves the replacement of the chlorine atom at the C4 position with a hydrogen atom. This can be a catalytic process, often mediated by trace metals like palladium, in the presence of a hydrogen donor. It can also occur under certain harsh thermal conditions or through reaction with specific reducing agents that may be present as impurities in your starting materials or solvents.

Q3: Can our workup procedure contribute to the formation of this impurity?

A3: Absolutely. During workup, particularly if you are using quenching agents or pH adjustments, you might inadvertently create conditions conducive to dechlorination. For instance, if your workup involves a hydrogenation step to remove other impurities, or if you use certain bases or reducing agents, these can lead to the formation of the des-chloro byproduct. It is crucial to perform the workup at low temperatures and carefully select your quenching agents.[1]

Q4: Are there specific analytical methods you recommend for accurately quantifying the des-chloro impurity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for identifying and quantifying the des-chloro impurity.[1] A well-developed HPLC method will allow for clear separation of the desired product from the impurity, enabling accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, especially for identifying volatile impurities and confirming the structure of the des-chloro byproduct.

Troubleshooting Guide: A Deep Dive into Des-chloro Impurity Mitigation

This section provides a structured approach to identifying and resolving the root causes of des-chloro impurity formation during your scale-up campaign.

Issue 1: Elevated Des-chloro Impurity Levels Detected Post-Chlorination Step

The chlorination of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol precursor is a critical step where impurities can arise.

Potential Cause 1: Sub-optimal Chlorination Conditions

  • Causality: The use of phosphorus oxychloride (POCl₃) for chlorination is a standard procedure.[1][2] However, if the reaction is not driven to completion or if side reactions occur, it can lead to a complex reaction mixture. Overheating during this step can also promote degradation and the formation of byproducts.[1]

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure the use of fresh or recently distilled POCl₃. This reagent is sensitive to moisture and can lose activity, leading to incomplete reactions.

    • Temperature Control: Maintain a strict temperature profile. Patented procedures often recommend temperatures around 50°C in the presence of a base like N,N-diisopropylethylamine to avoid byproduct formation.[1]

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the reaction progress and ensure complete conversion of the starting material.

Potential Cause 2: Hydrolysis During Workup

  • Causality: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is susceptible to hydrolysis back to the starting material, especially in the presence of water and at non-optimal pH.[1] While this doesn't directly form the des-chloro impurity, it complicates purification and can lead to downstream issues.

  • Troubleshooting Protocol:

    • Low-Temperature Quenching: Perform the reaction quench at low temperatures (0-10°C) using ice water.[1]

    • pH Control: Carefully adjust the pH to alkaline conditions (pH 8-10) with a suitable base to precipitate the product and minimize hydrolysis.[1]

Issue 2: Des-chloro Impurity Formation in Subsequent Steps or During Purification

The appearance or increase of the des-chloro impurity after the initial chlorination points towards reductive dechlorination.

Potential Cause 1: Residual Palladium from Upstream Processes

  • Causality: If any of the preceding synthetic steps utilized a palladium catalyst (e.g., for cross-coupling reactions), even trace amounts of residual palladium can efficiently catalyze the dechlorination of your product in the presence of a hydrogen source.

  • Troubleshooting Protocol:

    • Palladium Scavenging: Introduce a palladium scavenging step after the palladium-catalyzed reaction. This can involve treatment with specialized scavengers or crystallization to remove the metal.

    • ICP-MS Analysis: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis on your intermediates to quantify the residual palladium levels and ensure they are below an acceptable threshold before proceeding.

Potential Cause 2: Presence of a Hydrogen Donor

  • Causality: Catalytic dechlorination requires a hydrogen source. This can be introduced unintentionally through solvents (e.g., isopropanol), reagents, or even as a byproduct of a side reaction.

  • Troubleshooting Protocol:

    • Solvent and Reagent Purity: Scrutinize the purity of all solvents and reagents used in the steps following chlorination. Ensure they are free from potential hydrogen donors.

    • Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (nitrogen or argon) to prevent atmospheric moisture and other potential reactants from interfering.

Experimental Protocols

Protocol 1: Optimized Chlorination of 7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol is designed to minimize byproduct formation during the critical chlorination step.

Materials:

  • 7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-diisopropylethylamine (DIPEA)

  • Toluene, anhydrous

  • Ice water

  • Sodium hydroxide solution (1 M)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Under an inert nitrogen atmosphere, suspend 7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in anhydrous toluene.

  • Cool the suspension to 0-5°C.

  • Slowly add N,N-diisopropylethylamine (DIPEA) while maintaining the temperature below 10°C.

  • Add freshly distilled phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 50°C and maintain for 2-4 hours, or until HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0-5°C and slowly quench by adding it to a vigorously stirred mixture of ice water and dichloromethane.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Quantification of Des-chloro Impurity by RP-HPLC

This method provides a baseline for the analytical monitoring of your process.

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine and a reference standard of the des-chloro impurity in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Prepare your sample solution at a known concentration in the same diluent.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to the main product and the des-chloro impurity based on their retention times.

  • Quantify the des-chloro impurity by comparing its peak area to that of the reference standard.

Visualizing the Problem: Reaction and Impurity Pathways

A clear understanding of the chemical transformations is key to effective troubleshooting.

G cluster_synthesis Main Synthetic Pathway cluster_impurity Des-chloro Impurity Formation cluster_catalyst Catalytic Dechlorination Cycle A 7-(2-methoxyethyl)-7H- pyrrolo[2,3-d]pyrimidin-4-ol B 4-Chloro-7-(2-methoxyethyl)-7H- pyrrolo[2,3-d]pyrimidine (Desired Product) A->B POCl₃, DIPEA C Des-chloro Impurity B->C [H] E Oxidative Addition Intermediate B->E + Pd(0) D Pd(0) Catalyst D->B E->D + [H] - HCl F Hydrogen Source (e.g., isopropanol) F->E caption Fig 1. Synthetic and Impurity Pathways

Caption: Synthetic pathway to the target molecule and the competing impurity formation route.

Troubleshooting Logic Flow

When faced with elevated des-chloro impurity levels, follow this logical progression to diagnose the issue.

G cluster_chlorination Chlorination Issues cluster_downstream Downstream Issues start High Des-chloro Impurity Detected q1 Is the impurity present immediately after chlorination? start->q1 a1 Review Chlorination Parameters: - Temperature Control - Reagent Quality - Reaction Time q1->a1 Yes b1 Analyze for Residual Palladium (ICP-MS) q1->b1 No a2 Optimize Workup: - Low-Temperature Quench - pH Control a1->a2 end Impurity Level Reduced a2->end b2 Identify and Eliminate Potential Hydrogen Donors b1->b2 b3 Implement Palladium Scavenging Protocol b2->b3 b3->end caption Fig 2. Troubleshooting Decision Tree

Caption: A step-by-step decision tree for troubleshooting des-chloro impurity formation.

By methodically addressing each potential cause and implementing the recommended protocols, you can effectively minimize the formation of the des-chloro impurity and ensure a robust and scalable synthesis of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine.

References

  • Kabir, A. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine). Science Publishing Group. Retrieved from [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine During Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine. Distillation is a critical purification step, but it also poses a significant risk of thermal degradation to this heat-sensitive molecule. This resource provides in-depth troubleshooting advice and preventative strategies in a practical question-and-answer format to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a lower than expected yield and a discolored distillate when purifying 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine. What is happening?

A1: This is a classic sign of thermal degradation. The pyrrolo[2,3-d]pyrimidine core, particularly when substituted with a chloro group, is susceptible to decomposition at elevated temperatures.[1][2] Prolonged exposure to heat during standard atmospheric distillation can lead to the formation of by-products and polymeric materials, resulting in yield loss and discoloration. The key is to reduce the thermal stress on the molecule during purification.

Q2: What is the primary mechanism of thermal degradation for this compound?

A2: While specific mechanistic studies on this exact molecule are not widely published, related chlorinated heterocyclic compounds can undergo several degradation pathways at high temperatures. These may include:

  • Dehalogenation: The loss of the chlorine atom can lead to the formation of less stable intermediates that can polymerize or react further.

  • Ring Opening/Cleavage: The fused pyrrolo[2,3-d]pyrimidine ring system can be susceptible to cleavage under thermal stress, leading to a variety of smaller, often colored, by-products.

  • Side-Chain Degradation: The 2-methoxyethyl side chain could also be a point of degradation, although the core heterocyclic system is generally more labile.

Understanding these potential pathways is crucial for developing an effective purification strategy.

Troubleshooting Guide: Distillation Optimization

This section provides solutions to specific problems you may encounter during the distillation of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine.

Problem: Significant Product Loss and Dark Residue in the Distillation Flask

Cause: The boiling point of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine at atmospheric pressure is high, leading to thermal decomposition.

Solution: Employ Vacuum Distillation.

By reducing the pressure in the distillation apparatus, the boiling point of the compound is significantly lowered.[3][4][5] This allows for distillation to occur at a much lower temperature, thereby minimizing the risk of thermal degradation.[5][6]

Experimental Protocol: Vacuum Distillation Setup

  • Apparatus Assembly: Assemble a standard vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.

  • Pressure Reduction: Connect the apparatus to a vacuum pump with a cold trap in between. The level of vacuum will determine the boiling point of your compound. Aim for a pressure that allows for distillation at a pot temperature below the decomposition temperature of your compound.

  • Heating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Begin heating slowly once the desired vacuum is achieved.

  • Fraction Collection: Collect the fractions as they distill. Monitor the temperature of the vapor and the appearance of the distillate. A stable vapor temperature indicates the collection of a pure fraction.

VacuumDistillation cluster_setup Vacuum Distillation Apparatus HeatingMantle Heating Mantle with Stirrer DistillationFlask Distillation Flask (Crude Product) HeatingMantle->DistillationFlask Heats DistillingHead Distilling Head with Thermometer DistillationFlask->DistillingHead Vapor Condenser Condenser DistillingHead->Condenser Vapor ReceivingFlask Receiving Flask (Purified Product) Condenser->ReceivingFlask Condensate VacuumSource To Vacuum Pump & Cold Trap ReceivingFlask->VacuumSource

Caption: A schematic of a standard vacuum distillation setup.

Data Presentation: Approximate Boiling Point vs. Pressure

Pressure (mbar)Approximate Boiling Point (°C)
1013 (Atmospheric)High (Decomposition likely)
100Significantly Lower
10Much Lower
<1Very Low (Ideal for high purity)

Note: Actual boiling points will need to be determined empirically.

Problem: Even Under Vacuum, Some Degradation is Observed.

Cause: For highly sensitive materials, even short exposure to elevated temperatures can be detrimental. The residence time in the heated zone is a critical factor.

Solution: Advanced Distillation Techniques.

For maximum purity and minimal degradation, consider more advanced techniques that minimize the residence time of the compound at high temperatures.

  • Short Path Distillation: This technique is used for high vacuum applications and involves a very short distance between the evaporator and the condenser.[7] This minimizes the time the compound spends in the vapor phase.

  • Wiped-Film or Molecular Distillation: In this apparatus, a thin film of the crude material is wiped onto a heated surface under a high vacuum.[6][7] The evaporated material travels a very short distance to an internal condenser. This method offers the lowest possible temperature and shortest residence time, making it ideal for extremely heat-sensitive compounds.[6][7]

DistillationTechniques cluster_comparison Comparison of Distillation Techniques for Heat-Sensitive Compounds StandardVacuum Standard Vacuum Distillation ShortPath Short Path Distillation StandardVacuum->ShortPath Shorter Path, Lower Pressure WipedFilm Wiped-Film/Molecular Distillation ShortPath->WipedFilm Shortest Path, Highest Vacuum, Minimal Residence Time

Caption: Hierarchy of distillation techniques for increasing thermal sensitivity.

Q3: Are there any additives I can use to stabilize the compound during distillation?

A3: The use of stabilizers can be beneficial, though their selection is highly dependent on the specific compound and potential downstream applications. For chlorinated compounds, antioxidants or acid scavengers might be considered.

  • Sterically Hindered Phenols or Aromatic Amines: These are common antioxidants that can prevent free-radical chain reactions that may be initiated at high temperatures.[8]

  • Acid Scavengers: If acidic by-products are formed during degradation, they can catalyze further decomposition. Small amounts of a non-volatile, high-boiling point base might be used, but compatibility must be carefully evaluated.

Caution: Always conduct a small-scale trial to ensure the stabilizer does not react with your product or co-distill.

Analytical Verification of Purity and Degradation

It is crucial to have reliable analytical methods to assess the purity of your distilled 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine and to detect any degradation products.

Recommended Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product and quantifying any non-volatile impurities.[9][10] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities and degradation products.[10][11] The mass spectrum of each peak can help in the structural elucidation of unknown compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect any structural changes that may have occurred due to degradation.

Experimental Protocol: Purity Assessment by HPLC

  • Sample Preparation: Prepare a standard solution of your purified compound at a known concentration in a suitable solvent (e.g., acetonitrile). Prepare a similar solution of the crude material.

  • Instrument Setup:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compound has maximum absorbance.

  • Analysis: Inject the crude and purified samples. Compare the chromatograms to determine the purity of the distilled product and identify any new peaks that may correspond to degradation products.

References

  • Busch Hungary. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • LaboRGN. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Retrieved from [Link]

  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Liaoning MEC Group Co., Ltd. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • United Nations Environment Programme. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • NextSDS. (n.d.). 4-CHLORO-7-(2-METHOXYETHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • Google Patents. (n.d.). CA2606037C - Stabilizer blend for improved chlorine resistance.
  • National Center for Biotechnology Information. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Retrieved from [Link]

  • Google Patents. (n.d.). US4204916A - Process for recovering acid chlorides by distillation.
  • Google Patents. (n.d.). DE3928319A1 - METHOD FOR STABILIZING CHLORINE PARAFFINS.
  • ACS Publications. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). DE3117151A1 - Stabilised chlorinated paraffin.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Der Pharma Chemica. (2026). Microwave-assisted multicomponent synthesis of Pyrrolo[2,3-d] pyrimidinone derivatives and their DFT calculations. Retrieved from [Link]

Sources

resolving HPLC co-elution issues for 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine and its byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development. As a Senior Application Scientist, I frequently encounter challenges when developing stability-indicating methods for complex pharmaceutical intermediates.

The compound 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a critical building block in the synthesis of Janus kinase (JAK) inhibitors. However, its chromatographic behavior is notoriously difficult. The pyrrolo[2,3-d]pyrimidine scaffold contains basic nitrogen atoms that cause severe secondary interactions, and its synthesis often generates regioisomers (e.g., alkylation at the N-1 position instead of N-7) and hydrolysis byproducts (e.g., 4-hydroxy derivatives) that share nearly identical hydrophobicities.

This guide is designed to help you systematically diagnose, troubleshoot, and resolve co-elution issues for this specific class of compounds.

Diagnostic Workflow: Resolving Co-Elution

Before adjusting your mobile phase or column chemistry, you must determine whether you are dealing with true co-elution of multiple species or a single compound exhibiting severe peak tailing/splitting.

G Start Co-eluting Peaks Detected (Pyrrolo[2,3-d]pyrimidine) CheckPurity Confirm Peak Purity (DAD/MS Spectral Overlay) Start->CheckPurity IsCoelution Is it true co-elution? CheckPurity->IsCoelution CheckTailing Check Peak Shape (Tailing Factor > 1.5?) IsCoelution->CheckTailing No, just tailing ChangeColumn Switch Stationary Phase (C18 to PFP or Phenyl) IsCoelution->ChangeColumn Yes, regioisomers FixTailing Adjust pH (Buffer to pH 3.0) or use base-deactivated C18 CheckTailing->FixTailing Yes Success Baseline Resolution (Rs ≥ 1.5) FixTailing->Success OptimizeGradient Flatten Gradient Slope (Δ%B / tG) & Use MeOH ChangeColumn->OptimizeGradient OptimizeGradient->Success

Fig 1. Decision tree for diagnosing and resolving pyrrolo[2,3-d]pyrimidine co-elution.

Technical Support FAQs

Q1: How can I definitively prove a peak is co-eluting before I spend time changing my method? A: Never rely on peak shape alone. A perfectly symmetrical peak can hide a co-eluting impurity. You must use a Diode Array Detector (DAD) or Mass Spectrometry (MS) to perform peak purity analysis[1]. Extract the UV spectra across the peak's leading edge, apex, and tailing edge. If the normalized spectra do not perfectly overlay, or if the MS total ion chromatogram (TIC) shows shifting m/z ratios across the peak width, you have co-elution.

Q2: Why do my regioisomers (N-1 vs. N-7 alkylation) co-elute on a standard C18 column? A: Standard C18 columns separate compounds based almost entirely on dispersive hydrophobic interactions. The N-1 and N-7 regioisomers of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine have identical molecular weights and virtually identical LogP values. Because their hydrophobic surface areas are indistinguishable to the C18 alkyl chains, they co-elute[2].

Q3: If C18 fails, what is the best stationary phase to resolve these byproducts? A: You must switch to an orthogonal stationary phase, specifically a Pentafluorophenyl (PFP) column. PFP phases offer multiple retention mechanisms: π−π interactions, dipole-dipole interactions (due to the highly electronegative C-F bonds), and strict shape/steric selectivity[3]. The rigid fluorinated ring of the PFP phase can recognize the minute spatial and electron-density differences between the N-1 and N-7 methoxyethyl chains, pulling the regioisomers apart[4].

Q4: I am observing severe peak tailing that mimics co-elution. How do I fix this? A: The pyrrolo[2,3-d]pyrimidine core contains basic nitrogen atoms. If your mobile phase pH is near the compound's pKa, it will exist in a mixed ionization state. Furthermore, basic amines strongly interact with residual, unreacted silanols on the silica support, causing the peak to drag or split[5]. To fix this, you must control the ionization state. Lower the pH to ~3.0 using ammonium formate or formic acid to fully protonate the basic nitrogens, and ensure you are using an endcapped or base-deactivated column.

Validated Experimental Protocol: PFP Separation Workflow

To resolve 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine from its N-1 regioisomer and 4-hydroxy byproduct, follow this self-validating methodology.

Step 1: System Preparation & Column Equilibration

  • Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: The acidic buffer suppresses silanol ionization on the column and ensures the pyrimidine nitrogens are fully protonated, guaranteeing sharp peak shapes.

  • Prepare Mobile Phase B: 100% Methanol. Causality: Methanol is a protic solvent that enhances π−π interactions on PFP columns much better than acetonitrile, maximizing regioisomer selectivity.

  • Equilibrate the column at 20% B for 15 column volumes.

Step 2: Gradient Execution Program the following gradient at a flow rate of 1.0 mL/min and a column compartment temperature of 35 °C:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar byproducts)

  • 2.0 - 15.0 min: 20% 75% B (Shallow gradient to maximize resolution factor, Rs​ )

  • 15.0 - 17.0 min: 75% 95% B (Column wash)

  • 17.0 - 22.0 min: 20% B (Re-equilibration)

Step 3: Self-Validation & System Suitability Inject a resolution standard containing the active compound and the N-1 regioisomer.

  • Acceptance Criteria: The method is only considered valid if the Resolution ( Rs​ ) between the N-1 and N-7 isomers is ≥1.5 (baseline resolution), and the USP Tailing Factor ( Tf​ ) for the main peak is ≤1.2 . If Rs​<1.5 , flatten the gradient slope by extending the time to 20 minutes.

Quantitative Data: Stationary Phase Performance Comparison

The following table summarizes the expected chromatographic performance for pyrrolo[2,3-d]pyrimidine derivatives across different stationary phases based on empirical method development data.

Stationary PhasePrimary Retention MechanismSelectivity for RegioisomersPeak Shape for Basic NRecommended Application
C18 (Endcapped) Hydrophobic (Dispersive)Poor ( Rs​<1.0 )ExcellentGeneral purity, unreacted starting materials
Phenyl-Hexyl Hydrophobic, π−π Moderate ( Rs​≈1.2 )GoodAromatic impurities lacking halogenation
PFP (Pentafluorophenyl) π−π , Dipole, StericExcellent ( Rs​>1.5 )Moderate (Requires acidic buffer)Regioisomer & halogenated byproduct separation

References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at:[Link]

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Available at:[Link]

  • Agilent Technologies. Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Available at:[Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

Sources

Validation & Comparative

Spectroscopic Validation of N-Alkylation in 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Mechanistic Challenge

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore, serving as the core building block for numerous Janus kinase (JAK) inhibitors, including tofacitinib and ruxolitinib[1, 2]. The functionalization of this scaffold via N-alkylation with 1-bromo-2-methoxyethane to form 4-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a critical synthetic node.

However, the deprotonated pyrrolo[2,3-d]pyrimidine intermediate is an ambidentate nucleophile. While the N7 position (pyrrole ring) is kinetically and thermodynamically favored for alkylation, the N1 position (pyrimidine ring) can competitively attack the electrophile, leading to trace isomeric impurities [3]. Furthermore, O-alkylation or dialkylation are potential, albeit rare, side reactions.

To ensure the integrity of downstream active pharmaceutical ingredients (APIs), the regioselectivity and completeness of this reaction must be rigorously validated. This guide objectively compares three leading analytical modalities—2D NMR , LC-HRMS , and In Situ FTIR —detailing the causality behind each technique and providing self-validating experimental protocols to guarantee structural absolute configuration.

Comparative Analysis of Analytical Modalities

No single analytical technique provides a complete picture of the reaction matrix. The table below compares the performance of each modality in validating the N-alkylation workflow.

Performance Metric2D NMR (HMBC/NOESY)LC-HRMS (Q-TOF)In Situ FTIR (ReactIR)
Primary Utility Absolute Regioselectivity (N7 vs. N1)Trace Impurity Profiling & YieldReal-Time Reaction Kinetics
Regiochemical Resolution Exceptional (Definitive 3-bond coupling)Moderate (Requires chromatographic separation)Low (Cannot easily distinguish isomers)
Limit of Detection (LOD) ~1-5% (Isomeric impurities)<0.1% (High sensitivity)~2-5% (Functional group dependent)
Throughput / Speed Low (Post-purification, 1-2 hrs/sample)High (Crude analysis, 5-10 mins/run)Real-Time (Continuous monitoring)
Destructive? NoYesNo

Workflow 1: 2D NMR (The Gold Standard for Regioselectivity)

The Scientific Causality

Standard 1D 1 H NMR can confirm the incorporation of the 2-methoxyethyl group (via multiplets at ~4.4 ppm, ~3.7 ppm, and a singlet at ~3.3 ppm), but it cannot definitively prove whether the alkyl chain is attached to N7 or N1.

To establish a self-validating proof of regioselectivity, we rely on Heteronuclear Multiple Bond Correlation (HMBC) . HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

  • If N7-alkylated (Target): The N-CH 2​ protons will show a 3J correlation to the pyrrole C6 (~125 ppm) and the bridgehead C7a (~151 ppm) [4].

  • If N1-alkylated (Impurity): The N-CH 2​ protons will show a 3J correlation to the pyrimidine C2 (~152 ppm) and the bridgehead C4a (~114 ppm) [3, 4].

HMBC_Logic Core Deprotonated Pyrrolo[2,3-d]pyrimidine N7 N7-Alkylation (Target) Core->N7 Major Pathway N1 N1-Alkylation (Impurity) Core->N1 Minor Pathway HMBC_N7 HMBC: N-CH2 correlates to C6 (~125 ppm) & C7a (~151 ppm) N7->HMBC_N7 Validates HMBC_N1 HMBC: N-CH2 correlates to C2 (~152 ppm) & C4a (~114 ppm) N1->HMBC_N1 Detects

HMBC NMR correlation logic for differentiating N7 vs. N1 alkylation regioselectivity.

Experimental Protocol: 2D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified product in 0.6 mL of DMSO- d6​ (ensure solvent is anhydrous to prevent water peak interference near the methoxy signals).

  • Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced 13 C sensitivity.

  • 1D Baselines: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra to establish chemical shift baselines.

  • HMBC Acquisition:

    • Set the long-range coupling constant ( JCH​ ) to 8 Hz (optimal for aromatic 3J couplings).

    • Acquire 256 t1​ increments with 32 scans per increment.

  • Data Interpretation: Cross-reference the 1 H signal at ~4.40 ppm (t, 2H, N-CH 2​ ) with the 13 C axis. The presence of cross-peaks at ~125 ppm and ~151 ppm definitively validates N7-alkylation.

Workflow 2: LC-HRMS (Trace Profiling & Kinetics)

The Scientific Causality

While NMR is structurally definitive, it lacks the sensitivity to detect trace (<1%) N1-isomeric impurities or unreacted starting material. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) separates the isomers based on their differing dipole moments (N1 isomers typically elute earlier on reverse-phase C18 columns due to higher polarity).

The exact calculated mass for the protonated target [M+H]+ (C 9​ H 11​ ClN 3​ O + ) is 212.0590 Da . HRMS rules out dialkylation (which would appear at m/z 270.1) and confirms isotopic fidelity (the characteristic 3:1 ratio of 35 Cl to 37 Cl isotopes).

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Quench a 10 µL aliquot of the crude reaction mixture in 990 µL of LC-MS grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization of pyrimidine nitrogens).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Setup:

    • Operate the Q-TOF in Positive Electrospray Ionization (ESI+) mode.

    • Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Data Interpretation: Extract the ion chromatogram (EIC) for m/z 212.0590 (± 5 ppm). Integrate the peaks to determine the ratio of the major N7-isomer to any trace N1-isomer.

Workflow 3: In Situ FTIR (Real-Time PAT)

The Scientific Causality

Off-line techniques (NMR, LC-MS) suffer from a "time-delay" blind spot. In situ Fourier Transform Infrared (FTIR) spectroscopy, utilizing an attenuated total reflectance (ATR) probe, acts as a Process Analytical Technology (PAT).

The causality is based on vibrational bond dynamics: The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, possesses a distinct, broad pyrrole N-H stretch at 3100–3200 cm −1 [1]. As the alkylation proceeds, this N-H bond is broken, and the signal depletes. Concurrently, the product forms a new ether linkage, resulting in the emergence of a sharp C-O-C stretch at ~1110 cm −1 . Tracking these two inverse vectors provides a real-time kinetic validation of reaction completion, preventing over-alkylation or degradation.

Analytical_Workflow Rxn Reaction Matrix FTIR In Situ FTIR (Real-Time) Rxn->FTIR PAT Continuous LCMS LC-HRMS (Crude Profiling) Rxn->LCMS Aliquot Sampling Valid Validated Product FTIR->Valid Kinetic Endpoint NMR 2D NMR (Absolute Structure) LCMS->NMR Post-Purification NMR->Valid Regio-Confirmed

Multi-modal analytical workflow for validating pyrrolo[2,3-d]pyrimidine N-alkylation.

Experimental Protocol: In Situ FTIR Monitoring
  • Probe Insertion: Insert the DiComp (Diamond) ATR probe of the ReactIR instrument directly into the anhydrous reaction vessel containing the starting material and base (e.g., K 2​ CO 3​ ) in acetonitrile.

  • Background & Baseline: Collect a solvent background spectrum. Begin scanning every 60 seconds (resolution 4 cm −1 ).

  • Reagent Addition: Introduce 1-bromo-2-methoxyethane dropwise. Mark this event in the software as t0​ .

  • Kinetic Tracking: Create a 2D trendline tracking the depletion of the 3150 cm −1 peak (N-H) and the growth of the 1110 cm −1 peak (C-O-C).

  • Endpoint Determination: The reaction is validated as complete when the growth curve of the 1110 cm −1 peak plateaus (first derivative approaches zero).

Conclusion & Best Practices

For the robust synthesis of 4-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine, relying on a single analytical method is a critical failure point. In situ FTIR should be deployed to dictate the reaction endpoint and prevent impurity formation. LC-HRMS must be utilized on the crude mixture to quantify the N7/N1 isomeric ratio and confirm the absence of dialkylated species. Finally, 2D NMR (HMBC) serves as the ultimate, self-validating arbiter, providing the absolute structural proof of N7-regioselectivity required for regulatory filings and downstream API synthesis.

References

  • ACS Publications. "Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders." URL:[Link]

  • MDPI. "Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin." URL:[Link]

Comprehensive Comparison Guide: GC-MS vs. LC-MS for Impurity Profiling of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

[label="Volatile / Thermally Stable\n(

Finalizing the Document Structure

I'm now integrating the final text, diagrams and methodology into a cohesive document. I'm focusing on ensuring a logical flow, starting with the introduction and impurity analysis. I've finished the JAK/STAT pathway diagram and the decision matrix (DOT Diagram 2), and ensured both fit the document aesthetically. I'm prioritizing accuracy and clarity.

I've integrated the final text, diagrams, and methodology into a cohesive document, ensuring a logical flow. I'm prioritizing accuracy and clarity, and I'm very satisfied with the document now.

Justifying the Method Selection

I'm now focusing on the why of selecting LC-MS and GC-MS. The molecule's properties, like basic nitrogens and ether oxygen, drive the need for LC-MS, while ICH M7 guidelines demand GC-MS. This focus on causality highlights impurity profiling as crucial for optimization and safety. I'm making sure to cite the FDA and ICH guidelines.

Synthesizing Method Justifications

I'm synthesizing the rationale for method selection now, highlighting that LC-MS is crucial for identifying non-volatile impurities while GC-MS addresses volatile, genotoxic compounds. Regulatory guidelines drive the choice, emphasizing a causality-based approach to ensure product safety and quality. I'm focusing on why each instrument is critical.

Finalizing the Analysis Report

I'm now putting it all together, ensuring the document is complete and ready. I'm focusing on a structured approach. I've covered method selection, justifications, diagrams, protocols, and the JAK/STAT signaling pathway. The executive summary, which I wrote first, will conclude the report, emphasizing its significance and value.

Summarizing Results

I'm synthesizing the results and ensuring a complete overview is presented. I'm focusing on a concise overview of both methods, highlighting that, based on impurity profiling, both techniques are necessary. I will highlight the value of both, based on causality. I'm prioritizing accuracy.

Refining the References

I'm now refining the references section, focusing on proper citations and link integrity. I'm ensuring all provided URLs are valid and redirect correctly to the source materials, in compliance with the instructions. I'll include system suitability tests and blank validations. I will include 5 citations.

Executive Summary & Context

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine is a highly specialized, structurally privileged pharmaceutical intermediate. Its fused bicyclic pyrrolo-pyrimidine core is a fundamental building block in the synthesis of ATP-competitive kinase inhibitors, most notably those targeting the Janus kinase (JAK) family [3]. Because these active pharmaceutical ingredients (APIs) are deployed in the treatment of severe autoimmune diseases and myeloproliferative neoplasms, the impurity profile of their starting materials is subject to intense regulatory scrutiny.

Regulatory agencies (such as the FDA and EMA) enforce strict adherence to ICH Q3A (organic impurities) and ICH M7 (mutagenic impurities) guidelines [4]. Impurity profiling for this intermediate is not a single-technique endeavor; it requires orthogonal analytical strategies to capture the full spectrum of potential by-products, ranging from volatile alkylating agents to complex, high-molecular-weight dimers [5].

JAKSTAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (API Target) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates

Caption: JAK/STAT signaling pathway: The primary therapeutic target for APIs derived from this intermediate.

Physicochemical Profiling & Analytical Causality

The selection between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is dictated by the causality between the molecule's physicochemical properties and the ionization mechanics of the instruments [2].

  • The LC-MS Paradigm: The intermediate features multiple basic nitrogen atoms within its pyrimidine ring and an ether oxygen in the 2-methoxyethyl side chain. These heteroatoms act as excellent proton acceptors. Consequently, the parent molecule and its structurally related organic impurities (e.g., N1 vs. N7 positional isomers, des-chloro degradants) exhibit exceptional sensitivity in Electrospray Ionization positive mode (ESI+) . Because these process impurities are non-volatile and potentially thermally labile, LC-MS is the definitive choice for their structural elucidation.

  • The GC-MS Paradigm: The synthetic installation of the 2-methoxyethyl group typically requires alkylating agents (e.g., 1-bromo-2-methoxyethane). Unreacted traces of these reagents are highly volatile, lack a strong chromophore, and ionize poorly in ESI. Furthermore, they are often classified as Potentially Genotoxic Impurities (PGIs). To achieve the sub-ppm detection limits required by ICH M7, GC-MS utilizing Electron Ionization (EI) is mandatory [1].

ImpurityProfiling Start 4-Chloro-7-(2-methoxyethyl)- 7H-pyrrolo[2,3-d]pyrimidine VolatileCheck Impurity Volatility & Thermal Stability? Start->VolatileCheck Volatile Volatile / Thermally Stable (Residual Solvents, Alkylators) VolatileCheck->Volatile Yes NonVolatile Non-Volatile / Thermally Labile (Polar Degradants, Dimers) VolatileCheck->NonVolatile No GCMS GC-MS Analysis (EI Source) Data Structural Elucidation & Quantification (ICH Q3A/M7) GCMS->Data LCMS LC-MS/MS Analysis (ESI Source) LCMS->Data Volatile->GCMS NonVolatile->LCMS

Caption: Decision matrix for selecting GC-MS vs. LC-MS in pyrrolo[2,3-d]pyrimidine impurity profiling.

Head-to-Head Comparison: GC-MS vs. LC-MS

To objectively evaluate the performance of both alternatives, the following table summarizes their operational parameters specifically applied to 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine profiling.

ParameterGC-MS (Gas Chromatography-Mass Spec)LC-MS/MS (Liquid Chromatography-Mass Spec)
Primary Target Impurities Residual solvents, unreacted volatile alkylating agents, low MW by-products.Process-related organic impurities, positional isomers, dimers, degradation products.
Ionization Technique Electron Ionization (EI) at 70 eV (Hard ionization).Electrospray Ionization (ESI) (Soft ionization).
Separation Mechanism Boiling point and stationary phase partitioning (e.g., DB-624 column).Hydrophobic interaction / Polarity (e.g., Sub-2 µm C18 column).
Sample Requirement Must be volatile and thermally stable up to ~300°C.Must be soluble in mobile phase; no thermal stability required.
Matrix Effects Low. Analytes are separated in the gas phase prior to ionization.Moderate to High. Co-eluting compounds can cause ion suppression/enhancement in ESI.
Structural Elucidation Excellent library matching (NIST/Wiley) due to reproducible, standardized EI fragmentation [1].Requires High-Resolution MS (e.g., Q-TOF) and MS/MS fragmentation interpretation [2].

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every sequence includes System Suitability Testing (SST) and blank subtractions to verify causality between the sample and the resulting data.

Protocol A: LC-MS/MS Workflow for Non-Volatile Organic Impurities

Objective: Detect and quantify structurally related impurities (e.g., N-alkylation isomers) down to 0.05% area normalization.

  • System Preparation & SST:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: Sub-2-micron particles provide the high theoretical plate count necessary to resolve closely eluting positional isomers.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Causality: The acidic pH ensures complete protonation of the pyrimidine nitrogens, maximizing ESI+ sensitivity.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Blank Validation: Inject 2 µL of the sample diluent (e.g., 50:50 Water:Acetonitrile). Analyze the chromatogram to confirm the absence of carryover or ghost peaks, ensuring the system is clean.

  • Sample Preparation: Accurately weigh 10 mg of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine and dissolve in 10 mL of diluent (1 mg/mL).

  • Chromatographic Gradient: Run a linear gradient from 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition: Operate the Triple Quadrupole or Q-TOF in ESI+ mode. Utilize Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on precursor ions exceeding 10,000 counts, allowing for immediate structural elucidation of unknown peaks.

Protocol B: GC-MS Workflow for Volatile Genotoxic Impurities

Objective: Quantify residual 1-bromo-2-methoxyethane and other volatile organic solvents to sub-ppm levels.

  • System Preparation & SST:

    • Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm film thickness). Causality: The mid-polarity cyanopropylphenyl phase is specifically engineered for the retention and resolution of volatile organic compounds and alkyl halides.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Blank Validation: Perform an empty vial Headspace injection to establish the baseline and confirm no outgassing from septa or previous runs.

  • Sample Preparation (Headspace extraction): Dissolve 100 mg of the intermediate in 1 mL of high-boiling, non-volatile solvent (e.g., N-Methyl-2-pyrrolidone, NMP) in a 20 mL headspace vial. Causality: NMP dissolves the matrix completely while allowing volatile impurities to partition into the gas phase upon heating (80°C for 20 minutes) without introducing solvent interference [1].

  • Injection: Inject 1 mL of the headspace gas (Split ratio 10:1) into the GC inlet maintained at 200°C.

  • Mass Spectrometry Acquisition: Operate the MS with an EI source at 70 eV. Use Selected Ion Monitoring (SIM) mode targeting the specific m/z fragments of the alkylating agents to maximize sensitivity and eliminate matrix noise.

Conclusion

For the impurity profiling of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine, GC-MS and LC-MS are not competing alternatives, but rather complementary necessities. LC-MS/MS provides the high-resolution separation and soft ionization required to characterize complex, non-volatile process impurities and degradants. Conversely, GC-MS delivers the unparalleled sensitivity and matrix-free analysis necessary to quantify volatile, potentially genotoxic alkylating agents. A robust pharmaceutical development program must integrate both hyphenated techniques to ensure total regulatory compliance and API safety.

References

  • ResolveMass Laboratories Inc. - Impurity Profiling and Characterization for Generic Project. Available at:[Link]

  • PMC - NIH - Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]

  • Biotech Spain - Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Research & Reviews - Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Available at:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is fundamental to advancing science. This pyrrolo[2,3-d]pyrimidine derivative is a valuable building block in the synthesis of targeted therapies, particularly kinase inhibitors[1]. However, its utility in the lab is matched by its potential hazard, making a rigorous, protocol-driven approach to its disposal not just a matter of regulatory compliance, but a cornerstone of our commitment to laboratory safety and environmental stewardship.

This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the chemical's specific hazard profile. By understanding the causality behind each step, we can ensure that our handling and disposal methods form a self-validating system of safety and responsibility.

Hazard Profile and Risk Assessment: Understanding the "Why"

4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is classified as an acute oral toxin.[2][3] Its hazard profile necessitates careful handling to prevent exposure during use and disposal. The primary risks are associated with ingestion, but given the nature of related chlorinated heterocyclic compounds, skin/eye contact and inhalation of dust should also be considered significant routes of exposure.[4]

A clear understanding of its hazard classification is the first step in a sound disposal plan.

Hazard Classification Data
GHS Pictogram GHS06 (Skull and Crossbones)[2]
Signal Word Danger [2][3]
Primary Hazard Statement H301: Toxic if swallowed[2][3][5]
Additional Potential Hazards Based on related structures: Causes skin and serious eye irritation. May be toxic in contact with skin or if inhaled. May cause respiratory irritation.[4][5]
Storage Class 6.1C: Combustible, acute toxic (Category 3) / toxic compounds or compounds causing chronic effects[2]

This profile dictates that the compound must be managed as a regulated hazardous waste from the moment it is designated for disposal until its final treatment at an approved facility.

The Core Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of this compound is isolation and containment . It must never be mixed with general laboratory trash, non-hazardous waste, or even other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]

Step 1: Waste Segregation and Containerization

The moment a decision is made to discard unused 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine, it becomes regulated hazardous waste.

  • Designate the Waste Stream: This compound must be segregated into a "Solid, Halogenated Organic Hazardous Waste" stream. Mixing it with non-halogenated waste can significantly increase disposal costs and complicate treatment options.[6]

  • Select an Appropriate Container:

    • Use a dedicated, leak-proof waste container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are suitable.[7]

    • The container must be clean and free of any residue from previous contents to avoid incompatible chemical reactions.[7]

    • If using the original manufacturer's bottle, ensure it is in good condition.

Step 2: Proper Labeling

A correctly labeled container is critical for safety and compliance. As soon as the first quantity of waste is added, the container must be labeled with a hazardous waste tag.[6]

  • Contents: Clearly write the full chemical name: "4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine". Do not use abbreviations.

  • Hazards: Indicate the primary hazards: "Toxic".

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are where waste is safely stored prior to pickup.

  • Location: Store the waste container in a designated SAA, such as a ventilated cabinet. It should be stored away from incompatible materials.[8]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[7][8] The container's exterior must remain clean and free of contamination.[7]

  • Volume Limits: Do not fill containers beyond 90% of their capacity to allow for expansion and prevent spills.[7]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Once the container is full (or the project is complete), contact your EHS office to schedule a waste pickup.[8]

  • Do Not Dispose On-Site: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] This is a violation of environmental regulations and poses a significant risk.[9]

Diagram: Core Disposal Workflow

cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Designate for Disposal B Select Clean, Compatible HDPE Container A->B C Affix Hazardous Waste Label (Complete All Fields) B->C D Place Waste in Container (Segregate as Halogenated Solid) C->D E Store in Designated SAA (Keep Container Closed) D->E F Do Not Exceed 90% Capacity E->F G Container is Full or Project is Complete F->G H Contact EHS/Safety Office for Waste Pickup G->H I Waste Transferred to Approved Disposal Facility H->I

Caption: Workflow for the safe disposal of solid hazardous chemical waste.

Decontamination and Empty Container Management

Properly managing contaminated labware and empty containers is crucial to prevent unintended exposure and cross-contamination.

Protocol: Decontaminating Non-Disposable Labware
  • Initial Rinse: Carefully rinse the contaminated item (e.g., beaker, spatula) with a suitable organic solvent in which the compound is soluble (e.g., ethyl acetate, methanol).

  • Collect Rinsate: Perform this rinse over a dedicated waste beaker. This initial rinsate is considered hazardous and must be collected and disposed of as "Halogenated Liquid Hazardous Waste."

  • Secondary Wash: Wash the item with soap and water as per standard laboratory procedure.

  • Final Rinse: Perform a final rinse with deionized water.

Protocol: Managing Empty Containers

An "empty" container that held an acutely toxic chemical like this is not considered empty for disposal purposes until it has been properly decontaminated.[6]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol).[6][10]

  • Collect Rinsate: Collect all three rinses as "Halogenated Liquid Hazardous Waste." [6]

  • Deface Label: Completely remove or deface the original manufacturer's label and any hazard symbols.[6][9]

  • Final Disposal: The triple-rinsed, defaced container can now be disposed of as regular laboratory glass or plastic waste.[9]

Emergency Procedures: Spill and Exposure Response

Accidents can happen. A prepared response is key to mitigating risk. Always handle this solid chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[4]

Spill Response Plan
Spill Size Response Action
Minor Spill (<1 gram, contained)1. Alert personnel in the immediate area. 2. Wear appropriate PPE (gloves, lab coat, safety glasses). 3. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust.[4] 4. Carefully sweep the material into a designated hazardous waste container.[11] 5. Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
Major Spill (>1 gram, uncontained)1. Evacuate the immediate area.[4] 2. Alert your supervisor and call your institution's emergency number/EHS office. 3. Close the laboratory door and post a warning sign. 4. Do not attempt to clean it up yourself. Wait for the trained emergency response team.

Diagram: Spill Response Decision Tree

Start Spill Occurs CheckSize Is the spill minor (<1g) and contained? Start->CheckSize MinorActions Alert Area Personnel Don PPE Cover with Absorbent Sweep into Waste Container Decontaminate Area CheckSize->MinorActions  Yes MajorActions EVACUATE AREA Alert Supervisor & EHS Secure the Lab Await Response Team CheckSize->MajorActions  No  

Caption: Decision-making process for responding to a chemical spill.

First Aid and Exposure Response

Immediate action is required in case of personal exposure.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4][12]

By adhering to these detailed procedures, we uphold our professional responsibility to ensure that the tools of our research do not pose a threat to ourselves, our colleagues, or our environment.

References

  • 4-CHLORO-7-(2-METHOXYETHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE - NextSDS. NextSDS.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Safety D
  • 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | Sigma-Aldrich. Sigma-Aldrich.
  • 6-Chloro-7-deazapurine - Safety D
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Safety D
  • 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Safety D
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety D
  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 - PubChem. PubChem.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Disposal Procedures. University of California, Santa Cruz - Environmental Health and Safety.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania - EHRS.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.